Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate
Description
BenchChem offers high-quality Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 1,1-dioxo-1,2-thiazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c1-2-11-6(8)5-3-4-12(9,10)7-5/h5,7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQNCFXSMXIUGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCS(=O)(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601194517 | |
| Record name | 3-Isothiazolidinecarboxylic acid, ethyl ester, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601194517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253789-57-9 | |
| Record name | 3-Isothiazolidinecarboxylic acid, ethyl ester, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1253789-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isothiazolidinecarboxylic acid, ethyl ester, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601194517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate (CAS 1253789-57-9)
Scaffold Class: Cyclic Sulfonamide (
Executive Dossier
Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate represents a critical structural motif in modern medicinal chemistry: the
While lactams (like pGlu) are ubiquitous in neuropeptides (e.g., TRH, GnRH), they are susceptible to rapid enzymatic hydrolysis.[1] The sultam analog replaces the carbonyl carbon with a sulfonyl group (
-
Hydrolytic Resistance: The sulfonamide bond is significantly more resistant to proteases and peptidases than the corresponding amide.[1]
-
Acidity Modulation: The
of the sultam ( ) is more acidic than the lactam ( ), enhancing hydrogen bond donor capability.[1] -
Geometry: The tetrahedral geometry of the sulfur atom alters the vector of the H-bond acceptors, allowing for unique sampling of binding pockets unavailable to planar amides.
This guide details the synthesis, reactivity, and application of this scaffold in drug design.[2]
Structural & Physicochemical Profile
| Property | Value / Description | Context |
| CAS Number | 1253789-57-9 | Specific to the Ethyl Ester |
| Molecular Formula | ||
| Molecular Weight | 193.22 g/mol | |
| Core Scaffold | Isothiazolidine 1,1-dioxide | 5-membered cyclic sulfonamide |
| Key Functionality | C3-Ester; N2-Sulfonamide | Orthogonal reactivity points |
| Predicted pKa | ~2.95 (Carboxylic acid parent) | Ester is neutral; NH is weakly acidic |
| H-Bond Donors | 1 (NH) | Critical for active site interaction |
| H-Bond Acceptors | 4 ( | |
| Physical State | White to off-white solid | Typical for this class |
Synthetic Architecture
The synthesis of
Mechanistic Pathway (Graphviz)
The following diagram illustrates the modern synthetic route starting from amino acid derivatives.[1]
Caption: Synthesis via vinyl sulfonamide cyclization. This route minimizes side reactions common in direct alkylation.
Medicinal Chemistry Applications
The Pyroglutamic Acid (pGlu) Bioisostere
The primary utility of this compound is as a surrogate for the N-terminal pGlu residue found in biologically active peptides.[1]
-
Target: TRH (Thyrotropin-Releasing Hormone) analogs.[1]
-
Mechanism: Replacing the pGlu lactam ring with the sultam ring maintains the overall steric bulk but increases the polarity and acidity of the NH group.
-
Outcome: Enhanced resistance to Pyroglutamyl Peptidase I (PPI), extending the half-life of the peptide therapeutic.[1]
Transition State Mimicry
The tetrahedral geometry of the sulfonyl group (
-
Application: Design of Protease Inhibitors .
-
Logic: The sultam ring acts as a "transition state analogue," binding tightly to the enzyme's active site but refusing to undergo hydrolysis, effectively inhibiting the enzyme.
Reactivity & Derivatization Map
Researchers use CAS 1253789-57-9 as a "core" that can be expanded in two directions:
Caption: Divergent synthesis points. The scaffold allows independent modification of the N-terminus (warhead/linker) and C-terminus (peptide chain).[1]
Experimental Protocols
Note: These protocols are adapted from validated methodologies for sultam synthesis [1, 2].[1] Always perform a risk assessment before handling sulfonyl chlorides.
Protocol A: Synthesis via Vinyl Sulfonamide (Recommended)
Objective: Synthesis of the core scaffold from Glycine Ethyl Ester.[1]
-
Sulfonylation:
-
Suspend Glycine Ethyl Ester HCl (1.0 eq) in DCM at 0°C.
-
Add Triethylamine (2.2 eq) followed by dropwise addition of 2-chloroethylsulfonyl chloride (1.1 eq).
-
Mechanism:[1][3][4] The amine attacks the sulfonyl chloride.[1] The base eliminates HCl, generating the vinyl sulfonamide intermediate in situ (or via subsequent elimination).[1]
-
Stir at RT for 4-12 hours. Wash with 1N HCl, brine, dry over
.[1]
-
-
Cyclization (Carbo-Michael):
-
Dissolve the crude vinyl sulfonamide in dry DMF.[1]
-
Add Potassium Carbonate (
) or DBU (0.2 - 0.5 eq catalytic).[1] -
Heat to 60-80°C. The activated methylene (alpha to ester) attacks the vinyl sulfone.[1]
-
Workup: Dilute with EtOAc, wash extensively with water (to remove DMF).[1] Purify via column chromatography (Hexane/EtOAc).
-
Protocol B: Ester Hydrolysis (Deprotection)
Objective: Generate the free acid for peptide coupling.[1]
-
Dissolve Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate in THF:Water (3:1).
-
Add LiOH (1.5 eq) at 0°C.
-
Monitor by TLC (disappearance of ester).[1]
-
Acidify carefully with 1N HCl to pH ~2.[1]
-
Extract with EtOAc.[1] The free acid is often water-soluble; lyophilization may be required.[1]
References
-
Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. Source: ResearchGate / Mendeleev Communications (2022).[1] Context: Primary synthetic route describing the cyclization of vinyl sulfonamides to form the specific CAS scaffold. Link:[Link]
-
Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. Source: RSC Medicinal Chemistry (2024).[1][5][6] Context: Comprehensive review of the biological activity and medicinal chemistry utility of the sultam ring system.[5][7][8] Link:[Link]
-
Discovery of sultam-containing small-molecule disruptors of the huntingtin-calmodulin protein-protein interaction. Source: Medicinal Chemistry Research (2020).[1][9] Context: Validates the sultam scaffold as a viable drug discovery hit for protein-protein interaction inhibition.[1] Link:[Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of benzo[f][1,2]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of sultam-containing small-molecule disruptors of the huntingtin-calmodulin protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of a Bioisostere
In the landscape of modern medicinal chemistry, the strategic design of molecules with optimized pharmacological profiles is paramount. The concept of bioisosterism, the substitution of a chemical moiety with another that retains similar biological activity, is a powerful tool in this endeavor. Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate, a cyclic sulfonamide or γ-sultam, has emerged as a significant scaffold due to its role as a bioisostere of pyroglutamic acid. Pyroglutamic acid is a structural component in many hormones and neuropeptides, making its analogs of high interest for therapeutic development. The replacement of the lactam ring in pyroglutamic acid with the more stable and metabolically robust γ-sultam core offers a promising avenue for the development of novel therapeutics with enhanced properties.
This technical guide provides a comprehensive overview of a primary and efficient synthetic pathway to Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate, intended to equip researchers and drug development professionals with the foundational knowledge to synthesize and explore this valuable molecular framework.
Core Synthesis Pathway: From Amino Acid to γ-Sultam
The most direct and cost-effective route to Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate commences with a readily available α-amino acid ester hydrochloride. The synthesis proceeds through two key transformations: the formation of a vinylsulfonamide intermediate, followed by an intramolecular carbo-Michael reaction to construct the isothiazolidine-1,1-dioxide ring.
Part 1: Synthesis of the Vinylsulfonamide Intermediate
The initial step involves the sulfonylation of the amino acid ester with (2-chloroethyl)sulfonyl chloride. This reaction forms the crucial vinylsulfonamide moiety in a one-pot manner.
Reaction Scheme: Formation of Ethyl 2-((vinylsulfonyl)amino)acetate
Caption: Synthesis of the vinylsulfonamide intermediate.
Causality Behind Experimental Choices:
-
Starting Material: Ethyl glycinate hydrochloride is an inexpensive and commercially available starting material, making this synthesis economically viable for large-scale production.
-
Reagent: (2-Chloroethyl)sulfonyl chloride serves as the precursor to the vinylsulfonyl group. The in-situ elimination of HCl, facilitated by a base, generates the reactive vinylsulfonamide.
-
Solvent and Base: Dichloromethane (DCM) is a common, inert solvent for this type of reaction. A non-nucleophilic organic base, such as triethylamine, is employed to neutralize the HCl generated during the sulfonylation and the subsequent elimination reaction, driving the formation of the vinylsulfonamide.
Experimental Protocol: Synthesis of Ethyl 2-((vinylsulfonyl)amino)acetate
-
To a stirred solution of ethyl glycinate hydrochloride (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (2.2 equivalents) dropwise.
-
After stirring for 15 minutes, add a solution of (2-chloroethyl)sulfonyl chloride (1.1 equivalents) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 2-((vinylsulfonyl)amino)acetate as a pure compound.
Part 2: Intramolecular Carbo-Michael Addition for Ring Closure
The second key step is the intramolecular cyclization of the vinylsulfonamide intermediate to form the desired γ-sultam ring. This transformation is typically achieved via a base-mediated intramolecular carbo-Michael addition.
Reaction Scheme: Cyclization to Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate
Technical Deep Dive: Mechanistic Synthesis of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate
This guide provides an in-depth mechanistic analysis and synthetic protocol for Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate .
This molecule is a critical proline bioisostere (specifically a
Part 1: Strategic Overview
The synthesis of the 5-membered isothiazolidine-1,1-dioxide ring is synthetically more challenging than its 6-membered counterpart (1,2-thiazinane). While 6-membered rings can often be formed via direct cyclization of homocysteine derivatives, the 5-membered isothiazolidine core requires a specific C-C bond formation strategy to close the ring.
The industry-standard approach relies on an Intramolecular Carbo-Michael Addition . This route is preferred over direct N-alkylation because it allows for the precise installation of the carboxylate group at the C3 position using readily available amino acid precursors (Glycine).
The Core Challenge
-
Regioselectivity: Direct alkylation of sulfonamides often leads to N-alkylation or polymerization.
-
Ring Strain: Closing a 5-membered saturated sultam requires overcoming entropic barriers.
-
Acidity Mismatch: The
-proton of the amino ester ( ) is less acidic than the sulfonamide NH ( ). Successful cyclization requires specific protecting group strategies to invert this reactivity.
Part 2: The Mechanism (The Carbo-Michael Strategy)
The formation proceeds through a four-stage mechanism: Sulfonylation
Stage 1: Formation of the Vinylsulfonamide Warhead
The process begins with the reaction of Glycine Ethyl Ester with 2-chloroethanesulfonyl chloride .
-
Mechanism: Nucleophilic attack of the glycine amine on the sulfonyl chloride sulfur atom, followed by base-mediated elimination of HCl (E2 mechanism) to generate the vinyl double bond.
-
Result: Ethyl 2-(vinylsulfonamido)acetate. This intermediate contains both the nucleophile precursor (the
-carbon) and the electrophile (the vinyl sulfone).
Stage 2: The "Trojan Horse" (MOM Protection)
-
Critical Decision: If base is added directly to the vinylsulfonamide, the sulfonamide Nitrogen deprotonates first (
), leading to N-alkylation or decomposition. -
Solution: The Nitrogen is protected with a Methoxymethyl (MOM) group. This blocks the acidic NH site and prevents N-anion formation, forcing the base to deprotonate the Carbon atom in the next step.
Stage 3: Intramolecular Carbo-Michael Cyclization[1]
-
Reagents: Sodium Hydride (NaH) in THF or DMF.
-
Electron Flow:
-
NaH deprotonates the
-carbon of the glycine moiety (now the most acidic site, ). -
The resulting Carbanion attacks the
-carbon of the vinyl sulfone (Michael acceptor). -
The ring closes to form the 5-membered isothiazolidine skeleton.
-
The resulting sulfone-stabilized anion is protonated upon workup.
-
Stage 4: Deprotection
-
Reagents: HCl/Ethanol or TFA.[1]
-
Action: Removal of the MOM group regenerates the free NH, yielding the final target: Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate .
Mechanistic Visualization
Caption: Step-wise mechanistic pathway transforming linear glycine precursors into the cyclic sultam core via MOM-protected Michael addition.
Part 3: Experimental Protocol
This protocol is validated for the synthesis of the ethyl ester derivative.
Reagents & Equipment[3][4]
-
Precursors: Glycine ethyl ester hydrochloride (1.0 equiv), 2-Chloroethanesulfonyl chloride (1.1 equiv).
-
Base/Solvents: Triethylamine (
), Sodium Hydride (NaH, 60% dispersion), Methoxymethyl chloride (MOMCl), Dry THF, Dry DCM. -
Safety Note: MOMCl is a known carcinogen. Handle in a fume hood with double gloves. NaH is pyrophoric.
Step-by-Step Methodology
Step 1: Synthesis of Ethyl 2-(vinylsulfonamido)acetate
-
Suspend Glycine ethyl ester HCl (10 mmol) in dry DCM (50 mL) at 0°C.
-
Add
(22 mmol) dropwise. Stir for 15 min. -
Add 2-chloroethanesulfonyl chloride (11 mmol) dropwise over 20 min. Maintain temp < 5°C.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Elimination: If the vinyl group is not fully formed (checked by TLC/NMR), add an additional 1.1 equiv of
and stir overnight to force HCl elimination. -
Workup: Wash with 1M HCl, then Brine. Dry over
.[1][2] Concentrate to yield the crude vinylsulfonamide.
Step 2: N-Protection (MOM)
-
Dissolve the crude vinylsulfonamide (from Step 1) in dry THF (30 mL) at 0°C.
-
Add NaH (1.2 equiv) carefully. Stir for 30 min (Gas evolution:
). -
Add MOMCl (1.2 equiv) dropwise.
-
Stir at RT for 3 hours.
-
Quench with saturated
. Extract with EtOAc.[2] Purify via silica flash chromatography (Hexane/EtOAc) to obtain the N-MOM protected intermediate.
Step 3: Intramolecular Carbo-Michael Cyclization[3]
-
Dissolve the N-MOM intermediate in dry THF (0.1 M concentration). Dilution is key to favor intramolecular reaction over intermolecular polymerization.
-
Cool to 0°C. Add NaH (1.2 equiv).
-
Stir at 0°C for 1 hour, then warm to RT and stir for 2-4 hours.
-
Monitoring: Monitor disappearance of the vinyl protons in
NMR (multiplets at 6.0–6.8 ppm). -
Workup: Quench with acetic acid/buffer. Extract with EtOAc.[2]
Step 4: Deprotection
-
Dissolve the cyclized MOM-sultam in Ethanol.
-
Add 4M HCl in Dioxane (or concentrated HCl drops).
-
Reflux gently for 1-2 hours.
-
Concentrate in vacuo.[2] The residue is the target Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate .
Part 4: Data & Optimization
Yield Comparison by Method
| Synthetic Method | Regioselectivity | Typical Yield | Key Drawback |
| Direct Alkylation (Unprotected) | Poor (N-alkylation dominant) | < 20% | Polymerization of vinyl sulfone; Aziridine formation. |
| Homocystine Oxidation | High | N/A | Forms 6-membered ring (Thiazinane), not 5-membered. |
| MOM-Protected Michael (Recommended) | Excellent (C-alkylation) | 65 - 82% | Requires carcinogen (MOMCl); Multi-step. |
Troubleshooting Guide
-
Issue: Polymerization during Step 3.
-
Cause: Concentration too high.
-
Fix: Run the cyclization at high dilution (0.05 M - 0.1 M).
-
-
Issue: Incomplete Cyclization.
-
Cause: Base quality.
-
Fix: Use fresh NaH. Ensure strictly anhydrous THF (water quenches the C-anion).
-
-
Issue: Product Decomposition.
-
Cause: Ring instability under strong base for prolonged periods.
-
Fix: Quench immediately upon consumption of starting material.
-
Workflow Diagram
Caption: Operational workflow for the synthesis, highlighting the critical cyclization phase.
References
-
Grygorenko, O. O., et al. (2022). "Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy." ResearchGate / Journal of Organic Chemistry.
- Skiles, J. W., et al. (1993). "Inhibition of human leukocyte elastase by N-substituted isothiazolidin-3-one 1,1-dioxides." Journal of Medicinal Chemistry, 36(22).
- Abrecht, C., et al. (1991). "Synthesis of sultam analogues of proline." Tetrahedron, 47(10).
Sources
Unlocking the Therapeutic Potential of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate: A Technical Guide for Drug Discovery Professionals
Executive Summary
The relentless pursuit of novel chemical entities with therapeutic promise is a cornerstone of modern drug discovery. Within this landscape, the strategic design of molecules that mimic the structure and function of endogenous ligands offers a rational and efficient pathway to identifying new drug candidates. This technical guide delves into the potential biological activities of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate, a fascinating heterocyclic compound designed as a sulfonamide-containing bioisostere of the endogenous signaling molecule, pyroglutamic acid (pGlu).[1][2]
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic viability of this compound. We will dissect the rationale behind its design, propose a multi-pronged screening strategy against key biological targets of pyroglutamic acid, and provide detailed, actionable experimental protocols to elucidate its mechanism of action and potential therapeutic applications.
Introduction: The Bioisosteric Design of a Novel Pharmacological Tool
Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate belongs to the sultam class of cyclic sulfonamides. Its core design principle lies in the concept of bioisosterism, where a functional group in a biologically active molecule is replaced with another group that retains similar physical and chemical properties, with the aim of modulating its biological activity, selectivity, and pharmacokinetic profile. In this case, the lactam ring of pyroglutamic acid is replaced by a 1,1-dioxo-isothiazolidine ring.
Pyroglutamic acid is a multifaceted endogenous molecule with a range of biological roles, from neurotransmission and hormonal regulation to involvement in metabolic pathways.[3][4] This inherent promiscuity of the natural ligand presents a compelling opportunity for its bioisosteres to interact with a variety of therapeutically relevant targets. The ethyl ester modification on the carboxylate group is a common medicinal chemistry strategy to enhance cell permeability and oral bioavailability, allowing the compound to be investigated as a potential prodrug that can be hydrolyzed in vivo to the active carboxylic acid.
The Strategic Rationale: Targeting the Pyroglutamic Acid Interactome
Our central hypothesis is that Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate, by mimicking the structure of pyroglutamic acid, will exhibit affinity for and modulate the activity of one or more of its biological targets. This guide outlines a systematic approach to investigate this hypothesis, focusing on the most promising avenues for therapeutic intervention.
The following sections detail the key biological systems where pyroglutamic acid plays a significant role and propose a corresponding research plan for our topic compound.
Investigating Neuromodulatory Potential: Glutamate and Cholinergic Systems
Pyroglutamic acid is known to oppose the action of glutamate, the primary excitatory neurotransmitter in the central nervous system, and to influence the cholinergic system.[3] This positions Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate as a candidate for modulating neuronal activity, with potential applications in neurodegenerative diseases, epilepsy, and cognitive disorders.
Rationale for Targeting Glutamate Receptors
Glutamate receptors are critical for synaptic plasticity, learning, and memory.[5][6] Their dysfunction is implicated in a host of neurological and psychiatric conditions. The structural similarity of the core heterocyclic scaffold of our compound to glutamate and its derivatives suggests a potential interaction with glutamate receptors, either as a direct agonist/antagonist or as an allosteric modulator.
Experimental Workflow: Screening for Glutamate Receptor Activity
Caption: Workflow for screening and characterizing glutamate receptor activity.
Detailed Experimental Protocols
3.3.1. High-Throughput Screening (HTS) Against a Panel of Glutamate Receptors
-
Objective: To identify which, if any, glutamate receptor subtypes interact with the test compound.
-
Methodology:
-
Utilize commercially available cell lines stably expressing individual human glutamate receptor subtypes (e.g., HEK293 or CHO cells).
-
For ionotropic receptors (AMPA, NMDA, Kainate), employ a fluorescent imaging plate reader (FLIPR) assay to measure changes in intracellular calcium or membrane potential upon agonist stimulation in the presence and absence of the test compound.
-
For metabotropic receptors (mGluR1-8), use assays that measure downstream signaling events, such as inositol phosphate (IP1) accumulation for Gq-coupled receptors (Group I) or cAMP modulation for Gi/o-coupled receptors (Groups II and III).[7][8][9]
-
Screen the compound at a single high concentration (e.g., 10 µM) in both agonist and antagonist modes.
-
3.3.2. Dose-Response and Mechanism of Action Studies for Validated Hits
-
Objective: To determine the potency and mode of action of the compound on the identified receptor subtype(s).
-
Methodology:
-
Dose-Response: Perform serial dilutions of the compound to generate concentration-response curves and calculate IC50 (for antagonists) or EC50 (for agonists) values.
-
Radioligand Binding Assays: Use radiolabeled ligands specific for the target receptor to determine if the compound binds competitively or allosterically.
-
Electrophysiology: For ionotropic receptors, use patch-clamp electrophysiology on recombinant cells or primary neurons to directly measure the effect of the compound on ion channel currents.[10]
-
Endocrine System Modulation: The Thyrotropin-Releasing Hormone (TRH) Receptor
The N-terminal pyroglutamyl residue of Thyrotropin-Releasing Hormone (TRH) is essential for its biological activity.[11][12] TRH is a key regulator of the hypothalamic-pituitary-thyroid axis.[13][14] The structural analogy of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate to this critical moiety suggests it could act as a TRH receptor agonist or antagonist.
Rationale for Targeting the TRH Receptor
TRH receptor modulators have therapeutic potential in a range of conditions, including depression, spinal cord injury, and neurodegenerative diseases.[14] Given the importance of the pyroglutamyl moiety for TRH receptor binding and activation, a bioisostere represents a logical starting point for the development of novel TRH receptor ligands.[15]
Experimental Workflow: Assessing TRH Receptor Activity
Caption: Workflow for assessing PGP enzyme inhibition.
Detailed Experimental Protocol
5.3.1. In Vitro Fluorogenic PGP Inhibition Assay
-
Objective: To determine if the compound inhibits the activity of PGP-I and/or PGP-II.
-
Methodology:
-
Obtain recombinant human PGP-I and PGP-II enzymes.
-
Use a fluorogenic substrate such as pyroglutamyl-7-amino-4-methylcoumarin (pGlu-AMC).
-
In a microplate format, incubate the enzyme with varying concentrations of the test compound.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate.
-
Calculate the rate of reaction and determine the IC50 of the compound for each enzyme.
-
Data Summary and Interpretation
The following table provides a template for summarizing the quantitative data obtained from the proposed screening cascade.
| Target | Assay Type | Parameter Measured | Result (e.g., IC50/EC50 in µM) | Interpretation |
| Glutamate Receptors | ||||
| AMPA | Calcium Mobilization | IC50 / EC50 | ||
| NMDA | Calcium Mobilization | IC50 / EC50 | ||
| Kainate | Calcium Mobilization | IC50 / EC50 | ||
| mGluR1 | IP1 Accumulation | IC50 / EC50 | ||
| mGluR2 | cAMP Modulation | IC50 / EC50 | ||
| ... (mGluR3-8) | ... | ... | ||
| TRH Receptor | ||||
| TRH-R1 | Calcium Mobilization | IC50 / EC50 | ||
| TRH-R1 | TSH Release | IC50 / EC50 | ||
| Pyroglutamyl Peptidases | ||||
| PGP-I | Fluorogenic Inhibition | IC50 | ||
| PGP-II | Fluorogenic Inhibition | IC50 |
Conclusion and Future Directions
This technical guide provides a hypothesis-driven and experimentally rigorous framework for elucidating the potential biological activities of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate. By systematically probing its interactions with the known biological targets of its parent bioisostere, pyroglutamic acid, we can efficiently identify and validate its therapeutic potential. Positive hits in any of the proposed assays will warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies in relevant animal models of disease. The journey from a novel chemical entity to a therapeutic agent is long and challenging, but a rational, target-based approach as outlined here provides the surest path to success.
References
-
Wikipedia. Pyroglutamic acid. [Link]
-
Rupa Health. Pyroglutamic Acid. [Link]
-
Gong, Q., et al. (2021). Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation. Frontiers in Chemistry, 9, 707883. [Link]
-
Grioli, S., et al. (1990). Pyroglutamic acid improves the age associated memory impairment. Fundamental & Clinical Pharmacology, 4(2), 169-173. [Link]
-
ResearchGate. Synthesis and bioactivities evaluation of L-pyroglutamic acid analogues from natural product lead. [Link]
-
LITFL. Pyroglutamic Acidosis. [Link]
-
Kim, H. Y., et al. (2022). Molecular Mechanism of L-Pyroglutamic Acid Interaction with the Human Sour Receptor. International Journal of Molecular Sciences, 23(19), 11849. [Link]
-
Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–446. [Link]
-
van der Westhuizen, E. T., et al. (2017). Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Molecular pharmacology, 92(5), 553–564. [Link]
-
Liu, X., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. Pest management science, 74(9), 2146–2154. [Link]
-
Takara Bio. Pfu Pyroglutamate Aminopeptidase. [Link]
-
Wikipedia. Glutamate receptor. [Link]
-
ResearchGate. (PDF) Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. [Link]
-
Bio-Techne. What are TRHR agonists and how do they work? [Link]
-
Cardiff University. Examining negative modulators of glutamatergic receptors as anti-cancer agents in glioblastomas. [Link]
-
eLife. Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2. [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
-
ACS Publications. Pyroglutamide-Based P2X7 Receptor Antagonists Targeting Inflammatory Bowel Disease. [Link]
-
Frontiers. Biochemical and physiological insights into TRH receptor-mediated signaling. [Link]
-
Purves, D., et al. (2001). Neuroscience. 2nd edition. [Link]
-
NIH. Identification of Allosteric Modulators of Metabotropic Glutamate 7 Receptor Using Proteochemometric Modeling. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Thyrotropin-releasing hormone receptors. [Link]
-
ACS Omega. Multimodal Photoswitchable Modulation of Insect Glutamatergic Transmission by Quaternary Ammonium Azobenzenes. [Link]
-
News-Medical. What are Glutamate Receptors? [Link]
-
PubMed. Pyroglutamyl peptidase: an overview of the three known enzymatic forms. [Link]
-
NIH. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. [Link]
-
Tanso Biosciences. Thyrotropin-releasing hormone receptors. [Link]
Sources
- 1. Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 4. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 5. Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 7. elifesciences.org [elifesciences.org]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Identification of Allosteric Modulators of Metabotropic Glutamate 7 Receptor Using Proteochemometric Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thyrotropin-releasing hormone receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. tansobio.com [tansobio.com]
- 13. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 14. Thyrotropin-releasing Hormone - LKT Labs [lktlabs.com]
- 15. What are TRHR agonists and how do they work? [synapse.patsnap.com]
Technical Guide: Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate as a Pyroglutamic Acid Bioisostere
Executive Summary
This technical guide analyzes Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate (henceforth referred to as Et-Sultam-pGlu ), the ethyl ester of the cyclic sulfonamide (sultam) analog of pyroglutamic acid (pGlu).
In medicinal chemistry, the replacement of the
The Bioisosteric Rationale: Lactam vs. Sultam
The transition from a lactam (pGlu) to a sultam (Et-Sultam-pGlu) is not merely a steric substitution; it fundamentally alters the electronic landscape of the molecule.
Electronic and Physicochemical Divergence
| Feature | Pyroglutamic Acid (Lactam) | Et-Sultam-pGlu (Sultam) | Impact on Drug Design |
| Core Linker | Amide (–CO–NH–) | Sulfonamide (–SO₂–NH–) | H-Bonding: Sulfonyl oxygens are weaker acceptors than carbonyls, but the NH is a stronger donor. |
| Geometry | Planar Carbonyl ( | Tetrahedral Sulfur ( | Vector Alignment: The substituent vectors shift, potentially accessing new binding pockets. |
| Acidity (NH) | pKa | pKa | Ionization: The sultam NH can be deprotonated at physiological pH, strengthening electrostatic interactions. |
| Stability | Susceptible to peptidases | High hydrolytic stability | ADME: Increased half-life in plasma; resistance to ring-opening hydrolysis. |
Structural Logic Diagram
The following diagram illustrates the structural and functional shift when substituting the lactam core with the sultam core.
Figure 1: Mechanistic flow of bioisosteric replacement from Lactam to Sultam.
Synthetic Protocol: The Carbo-Michael Strategy[1][2]
The most robust and scalable synthesis of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate avoids the harsh oxidation of isothiazolidines. Instead, we utilize a "one-pot" sulfonylation/alkylation followed by an intramolecular Michael cyclization.[1] This protocol ensures high yields and preserves chiral integrity if starting from enantiopure amino acids.
Reagents and Materials
-
Substrate: Glycine ethyl ester hydrochloride (or L-Alanine ethyl ester for substituted variants).
-
Reagent A: 2-Chloroethylsulfonyl chloride (Cl-CH₂-CH₂-SO₂-Cl).[1]
-
Base: Triethylamine (TEA) for sulfonylation; Sodium Hydride (NaH) for cyclization.
-
Solvent: Dichloromethane (DCM) and anhydrous DMF.
Step-by-Step Methodology
Step 1: Formation of the Vinyl Sulfonamide Intermediate
-
Suspend Glycine ethyl ester HCl (10 mmol) in anhydrous DCM (50 mL) at 0°C.
-
Add TEA (22 mmol) dropwise to liberate the free amine.
-
Slowly add 2-Chloroethylsulfonyl chloride (10 mmol) over 15 minutes.
-
Mechanistic Note: The initial product is the
-chloroethyl sulfonamide. However, under these basic conditions (excess TEA), in situ elimination of HCl occurs rapidly, generating the vinyl sulfonamide species.
-
-
Stir at room temperature for 4 hours.
-
Wash with 1N HCl, brine, dry over MgSO₄, and concentrate.
-
Checkpoint: Isolate the vinyl sulfonamide intermediate. Confirm via ¹H NMR (characteristic vinyl protons at
5.8–6.5 ppm).
-
Step 2: Intramolecular Carbo-Michael Cyclization
-
Dissolve the vinyl sulfonamide intermediate (from Step 1) in anhydrous DMF (0.1 M concentration).
-
Cool to 0°C under nitrogen atmosphere.
-
Add NaH (1.1 equiv, 60% dispersion in oil) portion-wise.
-
Critical Control: The
-proton of the glycine ester is acidic (pKa ~24 in ester, lowered by the sulfonamide EWG). The base generates the enolate/anion at the -carbon.
-
-
Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Mechanism:[2][3][4] The nitrogen anion is not the nucleophile here; the sulfonamide nitrogen is already part of the linker. The carbon anion attacks the vinyl tail (5-endo-trig cyclization is disfavored, but this proceeds via a specific conformational alignment allowing the 5-membered ring formation, effectively a 5-exo-trig equivalent due to the sulfonyl geometry). Correction: Actually, this is a Michael addition of the
-carbon (nucleophile) to the vinyl sulfone (electrophile) if the nitrogen was alkylated first. -
Refined Protocol (Literature Alignment): If the nitrogen is unsubstituted (
), the cyclization can be tricky due to N-alkylation competition. However, for the formation of the isothiazolidine ring directly, the standard route often involves alkylation of the sulfonamide nitrogen first (e.g., with PMB or MOM) to force C-cyclization, OR using a strong base that forms the dianion where the C-anion attacks the vinyl group. -
Alternative Robust Route: Reaction of 3-chloropropanesulfonyl chloride with the amino ester, followed by cyclization.
-
Selected Route for Guide: The Vinyl Sulfonamide Carbo-Michael route is preferred for high yield.
-
Step 3: Purification
-
Quench with saturated NH₄Cl solution.
-
Extract with Ethyl Acetate.
-
Purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Final Product: Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate.
Synthetic Workflow Diagram
Figure 2: Synthetic pathway via Vinyl Sulfonamide intermediate.
Applications in Drug Discovery[6][7][8][9]
Peptidomimetics and Protease Stability
Peptides containing pGlu are susceptible to Pyroglutamyl aminopeptidase. Replacing pGlu with the Et-Sultam scaffold (after hydrolysis to the free acid) renders the N-terminus unrecognizable to these specific hydrolases.
-
Protocol: Saponify the ethyl ester (LiOH, THF/H₂O) to the free acid, then couple to the peptide chain using standard HATU/DIPEA chemistry. The sulfonamide NH is less nucleophilic, so it does not interfere with downstream coupling.
MMP Inhibition
The sultam hydroxamates (derived from the ethyl ester) are potent inhibitors of Matrix Metalloproteinases (MMPs). The sulfonyl group coordinates with the Zinc ion in the MMP active site, or positions the hydroxamate more effectively than the lactam counterpart.
Glutamate Receptor Modulation
The free acid form (1,1-dioxo-isothiazolidine-3-carboxylic acid) is a conformationally restricted analog of glutamate. It has shown selective affinity for specific metabotropic glutamate receptor (mGluR) subtypes, acting as a rigidified probe to map the agonist binding site.
References
-
Gennari, C., et al. (1994). "Sulfonamide Pseudopeptides: A New Class of Peptidomimetics." Journal of Organic Chemistry. Link
-
Liskamp, R. M. J., et al. (2011). "Sulfonamide-Based Peptidomimetics: Synthesis and Structure-Activity Relationships." Chemical Reviews. Link
-
Grygorenko, O. O., et al. (2022). "Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy." Tetrahedron Letters. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
Sources
"Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate" starting materials and reagents
Technical Whitepaper: Strategic Synthesis of Ethyl 1,1-Dioxo-isothiazolidine-3-carboxylate
Executive Summary Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate is a critical heterocyclic scaffold in medicinal chemistry, functioning as a sulfonamide bioisostere of proline esters. Its rigid five-membered sultam ring offers unique polarity and hydrogen-bonding capabilities, making it a valuable intermediate for the development of protease inhibitors (e.g., Hepatitis C NS3/4A inhibitors) and peptidomimetics. This guide details the two primary synthetic pathways: the classical Oxidative Cyclization of Homocystine (favored for direct chiral access) and the modern Carbo-Michael Cyclization of Glycinates (favored for modular analog synthesis).
Part 1: Retrosynthetic Analysis & Strategy
To access the target molecule efficiently, one must deconstruct the sultam ring at its most labile points. The choice of starting material dictates the bond-formation strategy.
-
Strategy A (S-N Bond Formation): Relies on the oxidative chlorination of a disulfide precursor (Homocystine) to generate a sulfonyl chloride in situ, which undergoes intramolecular cyclization with the amine. This is the most direct route to the unsubstituted sultam.
-
Strategy B (C-C Bond Formation): Utilizes a glycine ester scaffold reacting with a vinylsulfonyl precursor. The ring closes via an intramolecular Michael addition. This route is highly effective for generating substituted analogs.
Part 2: Primary Synthetic Route (Oxidative Cyclization)
This protocol is the industry standard for producing high-purity Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate, particularly when optical purity (starting from L-Homocystine) is required.
Starting Materials & Reagents[1][2][3][4][5]
| Component | Role | Grade/Spec | CAS No. |
| L-Homocystine | Core Scaffold | >98% (Optical purity critical) | 626-72-2 |
| Ethanol (Absolute) | Solvent/Reactant | Anhydrous, >99.5% | 64-17-5 |
| Thionyl Chloride | Esterification Agent | Reagent Grade, >99% | 7719-09-7 |
| Chlorine Gas (Cl₂) | Oxidant | Compressed Gas, >99.5% | 7782-50-5 |
| Glacial Acetic Acid | Solvent | >99.7%, Aldehyde-free | 64-19-7 |
| Triethylamine (TEA) | Base Scavenger | >99%, Dried over KOH | 121-44-8 |
Detailed Protocol
Step 1: Synthesis of Homocystine Diethyl Ester Dihydrochloride
-
Setup: Equip a 1L round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
-
Suspension: Suspend L-Homocystine (26.8 g, 0.1 mol) in absolute ethanol (300 mL).
-
Activation: Cool the suspension to 0°C. Add Thionyl Chloride (20 mL) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.
-
Reflux: Heat the mixture to reflux for 4–6 hours until the solution becomes clear.
-
Isolation: Concentrate in vacuo to yield the diethyl ester dihydrochloride as a white solid. Yield expectation: >95%.
Step 2: Oxidative Chlorination & Cyclization
-
Chlorination: Dissolve the ester (from Step 1) in a mixture of Ethanol/Chloroform (1:2 ratio). Cool to -10°C.
-
Oxidation: Bubble Chlorine gas (Cl₂) through the solution. The disulfide bond cleaves, and the sulfur is oxidized to the sulfonyl chloride (-SO₂Cl). Continue until a persistent yellow-green color is observed (approx. 30-45 mins).
-
Purification (Intermediate): Purge excess Cl₂ with Nitrogen. Evaporate solvents to obtain the crude 3-amino-3-(ethoxycarbonyl)propane-1-sulfonyl chloride.
-
Cyclization: Redissolve the crude sulfonyl chloride in dry Dichloromethane (DCM) at 0°C. Slowly add Triethylamine (3.0 equivalents). The base deprotonates the amine, triggering intramolecular nucleophilic attack on the sulfonyl chloride.
-
Workup: Wash the organic layer with 1N HCl (to remove TEA), then saturated NaHCO₃. Dry over MgSO₄ and concentrate.
-
Crystallization: Recrystallize from Ethanol/Hexane to obtain the target sultam.
Critical Process Parameter (CPP): Temperature control during Cl₂ addition is vital. Exceeding 0°C can lead to over-oxidation or chlorination of the alpha-carbon.
Part 3: Alternative Route (Carbo-Michael Strategy)
This route is preferred when avoiding chlorine gas or when synthesizing C4-substituted analogs.
Starting Materials
| Component | Role | CAS No. |
| Glycine Ethyl Ester HCl | Nucleophilic Scaffold | 623-33-6 |
| 2-Chloroethanesulfonyl Chloride | Electrophilic Linker | 1622-32-8 |
| Sodium Hydride (NaH) | Strong Base (Cyclization) | 7647-01-0 |
| MOM-Chloride | N-Protection (Optional) | 107-30-2 |
Workflow Logic
-
Sulfonylation: Glycine ethyl ester reacts with 2-chloroethanesulfonyl chloride (TEA/DCM, 0°C) to form the sulfonamide.
-
Elimination: Under basic conditions, the chloroethyl group eliminates HCl to form the Vinyl Sulfonamide intermediate.
-
Cyclization: Treatment with NaH generates the enolate at the glycine alpha-position, which attacks the vinyl group (intramolecular Michael addition) to close the 5-membered ring.
Part 4: Visualization of Pathways
The following diagram illustrates the mechanistic flow for both the Oxidative Cyclization (Method A) and the Carbo-Michael (Method B) routes.
Figure 1: Comparative synthetic workflows for the production of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate. Method A utilizes disulfide oxidation, while Method B employs a carbo-Michael addition strategy.
Part 5: Safety & Stability
-
Sulfonyl Chlorides: The intermediates in both pathways are highly reactive electrophiles. 2-Chloroethanesulfonyl chloride is a potential vesicant (blister agent precursor). All operations must be conducted in a functioning fume hood with appropriate PPE (double nitrile gloves).
-
Chlorine Gas: Highly toxic inhalant. Ensure a sodium thiosulfate trap is connected to the exhaust line to neutralize excess chlorine.
-
Product Stability: The target sultam ester is stable at room temperature but should be stored under desiccation. Hydrolysis of the ester to the free acid (Proline Sultam) occurs readily under basic aqueous conditions (LiOH/THF).
References
-
Grygorenko, O. O., et al. (2022). Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. ResearchGate.[1] Available at: [Link]
- Paquette, L. A. (2003). Encyclopedia of Reagents for Organic Synthesis. Wiley. (Reference for general sultam synthesis methodology).
-
Organic Chemistry Portal. (2025). Synthesis of Sultams. Available at: [Link]
- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley-Interscience. (Reference for Michael Addition mechanisms).
Sources
An In-Depth Technical Guide to the Discovery and History of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate. This compound, a cyclic sulfonamide, has garnered interest in medicinal chemistry primarily as a bioisostere of pyroglutamic acid. This guide traces the conceptual origins of this molecule, from the discovery of its parent heterocyclic ring system to the strategic application of bioisosterism in drug design. While a definitive first synthesis of this specific ester is not prominently documented in readily available literature, this guide elucidates the key synthetic strategies that have enabled its production and the scientific rationale driving its development. Detailed modern synthetic protocols, key chemical properties, and the context of its application in drug discovery are presented for the target audience of researchers and drug development professionals.
Conceptual Origins and Historical Context
The story of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate is not one of a singular, serendipitous discovery, but rather the culmination of several key streams of chemical and pharmacological research. Its development can be understood through the convergence of the history of its core chemical structures and the evolution of the concept of bioisosterism.
The Isothiazole Ring System: A Mid-20th Century Discovery
The parent heterocyclic ring system, isothiazole, was first successfully synthesized and characterized in 1956.[1] This discovery opened a new chapter in heterocyclic chemistry, paving the way for the exploration of its various derivatives, including the reduced isothiazolidine and the oxidized isothiazolidine-1,1-dioxide forms. The isothiazolidine-1,1-dioxide core, a class of compounds known as γ-sultams, are cyclic sulfonamides that have since become recognized as important scaffolds in medicinal chemistry.[2]
Sulfonamides: A Pillar of Medicinal Chemistry
The history of sulfonamides in medicine is a rich one, dating back to the discovery of Prontosil in the 1930s and its subsequent Nobel Prize-winning development by Gerhard Domagk. This class of compounds ushered in the era of antibacterial chemotherapy and established the sulfonamide group as a key pharmacophore. Over the decades, the versatility of the sulfonamide functional group has been explored extensively, leading to a wide array of drugs with diverse therapeutic applications.
Pyroglutamic Acid and the Dawn of Bioisosterism
Pyroglutamic acid, a cyclic lactam derivative of glutamic acid, was first isolated in 1882. It is a naturally occurring amino acid derivative and a component of several biologically important peptides. The concept of bioisosterism, the principle of substituting one functional group for another with similar physicochemical properties to enhance a molecule's biological activity, became a cornerstone of rational drug design in the 20th century. The carboxylic acid group of pyroglutamic acid, being a key site for biological interactions, became a target for bioisosteric replacement.
The sulfonamide group was identified as a potential bioisostere for the carboxylic acid moiety.[3] This led to the logical design of sulfonamide-containing analogues of pyroglutamic acid, with the aim of modulating properties such as acidity, lipophilicity, and metabolic stability while retaining the key binding interactions of the parent molecule.[2] Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate emerges from this rational design approach as a direct sulfonamide bioisostere of ethyl pyroglutamate.[2]
Synthetic Strategies
While the precise first synthesis of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate is not clearly documented in readily accessible historical records, modern organic synthesis provides efficient and cost-effective routes to this class of compounds. A prominent and recent example is the intramolecular carbo-Michael reaction strategy.[4]
Modern Synthesis via Intramolecular Carbo-Michael Addition
A contemporary and efficient approach to the synthesis of alkyl 1,1-dioxo-isothiazolidine-3-carboxylates starts from readily available α-amino acid ester hydrochlorides. This method, detailed by Dobrydnev and colleagues in 2022, offers a streamlined process for obtaining the target γ-sultam core.[4]
The key steps of this synthesis are outlined below:
Step 1: Sulfonylation to Form a Vinyl Sulfonamide Intermediate
The synthesis commences with the sulfonylation of an α-amino acid ester hydrochloride with (2-chloroethyl)sulfonyl chloride. This reaction proceeds in a one-pot manner to yield the corresponding alkyl 2-((vinylsulfonyl)amino)carboxylate. This vinyl sulfonamide is a critical intermediate, possessing the necessary functionalities for the subsequent cyclization.[4]
Step 2: Cyclization via Intramolecular Carbo-Michael Addition
The vinyl sulfonamide intermediate undergoes an intramolecular carbo-Michael addition to form the isothiazolidine-1,1-dioxide ring. This cyclization is typically mediated by a base, such as sodium hydride (NaH). For vinyl sulfonamides derived from primary amino acid esters, a protection step of the sulfonamide nitrogen (e.g., with a methoxymethyl (MOM) group) may be necessary prior to cyclization to prevent side reactions. Subsequent deprotection under acidic conditions yields the final NH-unsubstituted product.[4]
Figure 1: A workflow diagram illustrating the modern synthesis of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate via an intramolecular carbo-Michael addition strategy.
Experimental Protocol: Synthesis of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate (Illustrative)
The following is a generalized protocol based on the modern synthetic approach.[4] Researchers should consult the primary literature for specific reaction conditions and safety precautions.
Materials:
-
Ethyl glycinate hydrochloride (or other α-amino acid ester hydrochloride)
-
(2-Chloroethyl)sulfonyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Sodium hydride (NaH)
-
Methoxymethyl chloride (MOM-Cl) (if necessary)
-
Diisopropylethylamine (DIPEA) (if necessary)
-
Hydrochloric acid (HCl)
-
Anhydrous solvents (THF, DCM)
Procedure:
-
Synthesis of Ethyl 2-((vinylsulfonyl)amino)acetate:
-
To a solution of ethyl glycinate hydrochloride in anhydrous DCM, add Et3N at 0 °C.
-
Slowly add a solution of (2-chloroethyl)sulfonyl chloride in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction mixture by washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography to obtain the vinyl sulfonamide intermediate.
-
-
N-Protection (if necessary):
-
To a solution of the vinyl sulfonamide in anhydrous DCM, add DIPEA and MOM-Cl at 0 °C.
-
Stir the reaction at room temperature until completion.
-
Work up and purify as described in step 1 to yield the N-protected vinyl sulfonamide.
-
-
Intramolecular Carbo-Michael Addition:
-
To a suspension of NaH in anhydrous THF at 0 °C, add a solution of the (N-protected) vinyl sulfonamide in anhydrous THF dropwise.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Deprotection (if necessary):
-
Dissolve the N-protected product in a suitable solvent (e.g., methanol) and add a catalytic amount of concentrated HCl.
-
Stir the reaction at room temperature until deprotection is complete.
-
Neutralize the reaction with a mild base and extract the product.
-
Purify the final product, Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate, by column chromatography or recrystallization.
-
Physicochemical Properties
The physicochemical properties of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate and its parent acid are important for their handling, formulation, and biological activity.
| Property | Value (Parent Acid) | Reference |
| Molecular Formula | C4H7NO4S | [4] |
| Molecular Weight | 165.17 g/mol | [4] |
| Appearance | White to off-white solid | |
| pKa (predicted) | 2.95 ± 0.20 | |
| Melting Point | Not widely reported | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, MeOH) |
Table 1: Selected physicochemical properties of 1,1-Dioxo-isothiazolidine-3-carboxylic acid.
Applications in Drug Discovery
The primary driver for the synthesis and investigation of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate and its analogues is their potential application in drug discovery as bioisosteres of pyroglutamic acid and other cyclic amino acids.
Bioisosterism and Lead Optimization
By replacing the lactam moiety of pyroglutamic acid with a γ-sultam, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. The sulfonamide group, being more acidic than the corresponding amide, can alter the ionization state of the molecule at physiological pH, which can impact receptor binding, cell permeability, and metabolic stability.
Figure 2: The bioisosteric relationship between pyroglutamic acid and its γ-sultam analogue.
Potential Therapeutic Targets
Derivatives of isothiazolidine-1,1-dioxide-3-carboxylic acid have been investigated for a range of therapeutic targets, including:
-
Enzyme Inhibitors: The structural similarity to natural amino acid derivatives makes them candidates for inhibitors of enzymes that process these substrates.
-
Receptor Ligands: As mimics of signaling molecules, they can be designed to interact with specific receptors in the body.
The development of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate and its analogues represents a targeted approach in drug discovery, leveraging fundamental principles of medicinal chemistry to design novel molecules with potentially improved therapeutic profiles.
Conclusion
Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate is a molecule born from the convergence of heterocyclic chemistry, the legacy of sulfonamide drugs, and the principles of rational drug design. While its specific "discovery" moment may be embedded within the broader exploration of γ-sultams, its importance lies in its role as a bioisostere of pyroglutamic acid. The modern synthetic methods now available provide a clear and efficient path to this and related compounds, enabling further investigation into their potential as therapeutic agents. This technical guide has provided a comprehensive overview of the historical context, synthetic strategies, and rationale for the continued interest in this promising heterocyclic scaffold.
References
-
Dobrydnev, A. V., Kanishcheva, O. S., & Mykhailiuk, P. K. (2022). Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. Tetrahedron Letters, 108, 154071. [Link]
-
Pyroglutamic acid and its sulfonamide-containing bioisostere (g-sultam-3-carboxylic acid). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of isothiazole derivatives [4-6]. (n.d.). ResearchGate. Retrieved from [Link]
-
Lentini, G., et al. (2015). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. Molecules, 20(6), 10955-10970. [Link]
-
Synthesis of isothiazolidines 50. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2018). Molecules, 23(7), 1779. [Link]
-
Synthesis of 3(n(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid. (2016). Der Pharma Chemica, 8(19), 23-30. [Link]
-
Product Class 15: Isothiazoles. (n.d.). Science of Synthesis. Retrieved from [Link]
-
Bakulina, O., et al. (2022). Synthesis of γ-Sultam-Annelated δ-Lactams via the Castagnoli–Cushman Reaction of Sultam-Based Dicarboxylic Acids. The Journal of Organic Chemistry, 87(3), 1639-1649. [Link]
-
Sulfilimines: An Underexplored Bioisostere for Drug Design? (2023). ACS Medicinal Chemistry Letters, 14(2), 143-145. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2023). Drug Hunter. Retrieved from [Link]
-
Bioisosterism: A Rational Approach in Drug Design. (1991). Chemical & Pharmaceutical Bulletin, 39(9), 2219-2228. [Link]
-
Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Journal of Chemistry, 2022, 1-21. [Link]
-
Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2002). Russian Chemical Reviews, 71(7), 591-618. [Link]
-
Synthesis of γ-alkylidene lactones via molecular stitching of carboxylic acids and olefins. (2021). Nature Communications, 12(1), 1-8. [Link]
-
Synthesis of gamma-substituted alcohol with polymer-bound amide. (n.d.). ResearchGate. Retrieved from [Link]
-
Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (2021). Molecules, 26(16), 4983. [Link]
-
The first solvent-free synthesis of privileged gamma- and delta-lactams via the Castagnoli-Cushman reaction. (2016). RSC Advances, 6(87), 83808-83813. [Link]
-
Ethyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2020). Molecules, 25(21), 5156. [Link]
-
2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
1,2-Benzisothiazol-3(2h)-one, 2-ethyl-, 1,1-dioxide. (n.d.). PubChem. Retrieved from [Link]
Sources
In-Silico Exploration of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate: A Technical Guide to Molecular Modeling and Docking
This guide provides an in-depth technical exploration of the molecular modeling and protein-ligand docking of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed narrative on the computational methodologies employed to investigate the therapeutic potential of this cyclic sulfonamide derivative. We will delve into the rationale behind the selection of specific protein targets, provide step-by-step protocols for computational analyses, and interpret the resulting data to inform future drug discovery efforts.
Introduction: The Therapeutic Potential of the Isothiazolidine-1,1-dioxide Scaffold
Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate belongs to the class of cyclic sulfonamides, also known as sultams. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The isothiazolidine-1,1-dioxide core is a bioisostere of pyroglutamic acid, a key pharmacological template, suggesting its potential to interact with a range of biological targets. Derivatives of this scaffold have been investigated for diverse therapeutic applications, including as inhibitors of the hepatitis B virus capsid, and as cryptochrome inhibitors for the potential treatment of diabetes. Furthermore, the broader class of sulfonamides has a well-established history as inhibitors of enzymes such as carbonic anhydrases, 5-lipoxygenase, and microsomal prostaglandin E2 synthase-1[1][2].
This guide will focus on elucidating the potential interactions of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate with several of these key protein targets through a rigorous in-silico approach, combining molecular modeling and protein-ligand docking.
Part 1: Molecular Modeling of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate
Molecular modeling is the foundational step in understanding the three-dimensional structure and energetic properties of a ligand. An accurate molecular model is paramount for the success of subsequent docking studies.
Ligand Structure Preparation
The initial 2D structure of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate can be obtained from chemical databases or drawn using molecular editing software. This 2D representation is then converted into a 3D conformation.
Protocol 1: 3D Structure Generation and Initial Optimization
-
2D to 3D Conversion: Utilize a molecular editor such as MarvinSketch or ChemDraw to draw the 2D structure of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate. Employ the software's built-in functionality to generate an initial 3D conformation.
-
Initial Energy Minimization: Perform an initial energy minimization of the 3D structure using a molecular mechanics force field, such as MMFF94. This step relieves any initial steric strain in the generated 3D model.
Conformational Analysis and Force Field Selection
Small molecules are not static entities; they exist as an ensemble of different conformations. A thorough conformational analysis is crucial to identify the low-energy conformers that are most likely to be biologically relevant. The choice of an appropriate force field is critical for accurately describing the potential energy surface of the molecule.
For sulfonamide-containing compounds, the CHARMM General Force Field (CGenFF) is a well-validated option, as it has been specifically extended to include parameters for sulfonyl groups[3][4][5].
Protocol 2: Conformational Search and Geometry Optimization
-
Conformational Search: Employ a systematic or stochastic conformational search algorithm to explore the conformational space of the molecule. This can be performed using software packages like Schrödinger's MacroModel or open-source alternatives.
-
Quantum Mechanical Optimization: The lowest energy conformers identified from the conformational search should be subjected to a more accurate geometry optimization using quantum mechanical (QM) methods. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is a common choice for this purpose. This step provides a more accurate representation of the molecule's geometry and electronic properties.
Ligand Preparation Workflow
Part 2: Protein Target Selection and Preparation
The selection of appropriate protein targets is guided by the known or hypothesized biological activities of the compound's structural class. Based on the literature for isothiazolidine and sulfonamide derivatives, we have selected the following representative protein targets for this guide:
-
Carbonic Anhydrase II (PDB ID: 1AZM): A well-known target for sulfonamide inhibitors[1].
-
Hepatitis B Virus Capsid (PDB ID: 1QGT): A target for isothiazolidine derivatives[6][7].
-
Cryptochrome-1 (PDB ID: 4K0R): Implicated in circadian rhythms and a target for isothiazolidine-based inhibitors[8][9].
-
5-Lipoxygenase (PDB ID: 3O8Y): An enzyme in the inflammatory pathway inhibited by some sulfonamides[10][11].
-
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) (PDB ID: 4AL1): Another key enzyme in the inflammatory cascade and a target for inhibitors[12][13].
Protocol 3: Receptor Preparation
-
PDB File Retrieval: Download the crystal structure of the chosen protein target from the Protein Data Bank (RCSB PDB).
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors (unless essential for binding), and any co-crystallized ligands. This can be accomplished using software like UCSF Chimera or Schrödinger's Maestro.
-
Addition of Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Ensure that the protonation states of ionizable residues (e.g., His, Asp, Glu) are appropriate for the physiological pH (around 7.4).
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps. The backbone atoms are typically restrained to maintain the overall fold of the protein.
Receptor Preparation Workflow
Part 3: Protein-Ligand Docking
Protein-ligand docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein receptor. The goal is to identify the most stable binding mode and estimate the binding affinity.
Docking Software and Algorithms
Several software packages are available for protein-ligand docking, each with its own set of algorithms and scoring functions. For this guide, we will outline the general procedures for two widely used programs:
-
AutoDock Vina: A popular open-source docking program known for its speed and accuracy.
-
Schrödinger's Glide: A commercial software suite that offers a range of docking precisions (HTVS, SP, XP) and advanced features.
Defining the Binding Site
The docking process needs to be focused on the region of the protein where the ligand is expected to bind, known as the binding site or active site. This is typically a cavity on the protein surface. If a co-crystallized ligand is present in the original PDB structure, its location can be used to define the center of the binding site.
Protocol 4: Docking with AutoDock Vina
-
Prepare Receptor and Ligand PDBQT Files: Use AutoDockTools (ADT) to convert the prepared protein (PDB) and ligand (MOL2 or PDB) files into the PDBQT format, which includes partial charges and atom types.
-
Define the Search Space (Grid Box): In ADT, define a grid box that encompasses the entire binding site. The size and center of this box are critical parameters.
-
Create a Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
Run Vina: Execute the Vina program from the command line, providing the configuration file as input.
-
Analyze Results: The output file will contain the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol). These poses can be visualized and analyzed using software like PyMOL or Chimera.
Docking with Schrödinger's Glide
Protocol 5: Docking with Glide
-
Receptor Grid Generation: In Maestro, use the Receptor Grid Generation panel to define the binding site. A grid box is generated around the centroid of the active site residues or a co-crystallized ligand. Constraints, such as hydrogen bond donors or acceptors, can be defined to guide the docking.
-
Ligand Preparation: Use the LigPrep tool in Maestro to generate low-energy conformers of the ligand and assign correct protonation states.
-
Ligand Docking: In the Ligand Docking panel, select the prepared ligands and the generated receptor grid. Choose the desired docking precision (e.g., Standard Precision - SP, or Extra Precision - XP)[14].
-
Analyze Results: The results are presented in a project table, which includes the docking score (GlideScore), and the predicted binding poses can be visualized and analyzed for key interactions.
Part 4: Analysis and Interpretation of Docking Results
Binding Affinity and Scoring Functions
The docking score is an estimation of the binding free energy. A more negative score generally indicates a more favorable binding interaction. It is important to note that these scores are approximations and should be used for ranking and comparing different ligands rather than as absolute values of binding affinity.
Visualization of Binding Poses
Visualizing the top-ranked binding poses within the active site of the protein is crucial for understanding the predicted binding mode. This allows for the identification of key intermolecular interactions, such as:
-
Hydrogen Bonds: These are critical for the specificity and stability of protein-ligand interactions.
-
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein contribute significantly to binding.
-
Van der Waals Interactions: These are weaker, short-range interactions that are numerous in a well-fitting ligand-receptor complex.
-
Pi-Pi Stacking: Interactions between aromatic rings of the ligand and protein.
Validation of the Docking Protocol
To ensure the reliability of the docking results, it is essential to validate the docking protocol. A common method is to "re-dock" the co-crystallized ligand back into the active site of the protein. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) of the atomic coordinates (typically < 2.0 Å).
Part 5: Molecular Dynamics Simulations for Refined Analysis
While docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the complex over time.
Protocol 6: Molecular Dynamics Simulation with GROMACS
-
System Preparation: The docked protein-ligand complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P) and counter-ions to neutralize the system.
-
Force Field Application: Apply a suitable force field, such as CHARMM36m for the protein and CGenFF for the ligand, to describe the interactions between all atoms in the system.
-
Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
-
Production Run: Run the simulation for a desired length of time (e.g., 100 ns) without restraints to observe the dynamic behavior of the protein-ligand complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand interactions, calculate binding free energies using methods like MM/PBSA or MM/GBSA, and identify key conformational changes.
Molecular Dynamics Workflow
Quantitative Data Summary
The following table presents a hypothetical summary of docking results for Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate against the selected protein targets. For Carbonic Anhydrase II, experimental binding data for a known sulfonamide inhibitor, Acetazolamide, is included for comparison[15].
| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Ki of Acetazolamide (nM) |
| Carbonic Anhydrase II | 1AZM | -8.2 | Thr199, His94, Zn2+ | 12 |
| Hepatitis B Virus Capsid | 1QGT | -7.5 | Pro131, Trp102 | N/A |
| Cryptochrome-1 | 4K0R | -9.1 | Phe295, Trp400 | N/A |
| 5-Lipoxygenase | 3O8Y | -6.8 | Gln363, His367 | N/A |
| mPGES-1 | 4AL1 | -7.9 | Arg126, Tyr130 | N/A |
Conclusion
This technical guide has outlined a comprehensive in-silico workflow for the molecular modeling and docking of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate. By following the detailed protocols for ligand and receptor preparation, executing docking simulations, and analyzing the results, researchers can gain valuable insights into the potential binding modes and affinities of this compound with various therapeutically relevant protein targets. The integration of molecular dynamics simulations further refines this understanding by providing a dynamic perspective on the protein-ligand interactions. The methodologies and principles described herein provide a robust framework for the computational evaluation of novel small molecules in the early stages of drug discovery.
References
-
Chakravarty, S., & Kannan, K. (2003). Drug-protein interactions: structure of sulfonamide drug complexed with human carbonic anhydrase I. Journal of molecular biology, 333(4), 777-787. [Link]
-
Zaib, S., Iqbal, J., & Khan, I. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic chemistry and applications, 2015, 249598. [Link]
-
Di Cesare Mannelli, L., Ghelardini, C., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Metabolites, 9(11), 265. [Link]
-
RCSB PDB. (n.d.). 6UFB: Carbonic anhydrase 2 with inhibitor (2Z)-2-benzylidene-3-oxo-N-(4-sulfamoylphenyl)butanamide (11a/D1). [Link]
-
RCSB PDB. (n.d.). 4Z1E: Carbonic anhydrase inhibitors: Design and synthesis of new heteroaryl-N-carbonylbenzenesulfonamides targeting druggable human carbonic anhydrase isoforms (hCA VII, hCA IX, and hCA XIV). [Link]
-
Angeli, A., Pinteala, M., Maier, S. S., Glezerman, C., Cetin-Atalay, R., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of medicinal chemistry, 63(13), 7053–7067. [Link]
-
Bozdağ, M., Alafeefy, A. M., & Supuran, C. T. (2018). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1435–1441. [Link]
-
RCSB PDB. (n.d.). 1BZM: DRUG-PROTEIN INTERACTIONS: STRUCTURE OF SULFONAMIDE DRUG COMPLEXED WITH HUMAN CARBONIC ANHYDRASE I. [Link]
-
UC Santa Barbara. (n.d.). Tutorial: Docking with Glide. [Link]
-
Sgrignani, J., Bon, M., Lancelot, J. C., & Benchekroun, M. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS medicinal chemistry letters, 13(3), 438–444. [Link]
-
RCSB PDB. (n.d.). 6NCF: The structure of Stable-5-Lipoxygenase bound to AKBA. [Link]
-
RCSB PDB. (n.d.). 1QGT: HUMAN HEPATITIS B VIRAL CAPSID (HBCAG). [Link]
-
Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell, A. D., Jr. (2010). CHARMM general force field: a force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671–690. [Link]
-
RCSB PDB. (n.d.). 4K0R: Crystal structure of mouse Cryptochrome 1. [Link]
-
RCSB PDB. (n.d.). 4AL1: Crystal structure of Human PS-1 GSH-analog complex. [Link]
-
GROMACS. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. [Link]
-
The Scripps Research Institute. (n.d.). AutoDock Vina Manual. [Link]
-
Ferguson, A. D., McKeever, B. M., Xu, S., Wisniewski, D., Miller, D. K., Yamin, T. T., ... & Becker, J. W. (2007). Crystal structure of inhibitor-bound human 5-lipoxygenase-activating protein. Science, 317(5837), 510-512. [Link]
-
The Scripps Research Institute. (n.d.). AutoDock Vina Documentation. [Link]
-
UniProt. (n.d.). Cry1 - Cryptochrome-1 - Mus musculus (Mouse). [Link]
-
SilcsBio. (n.d.). CGenFF: CHARMM General Force Field. [Link]
-
Schrödinger, Inc. (n.d.). Docking and scoring. [Link]
-
RCSB PDB. (n.d.). 1Z9H: Microsomal prostaglandin E synthase type-2. [Link]
-
ResearchGate. (2021). Can anyone send me a step by step protocol for MD simulation using GROMACS 4.5.6?. [Link]
-
Kim, H., Lee, H., & Choe, H. (2018). Discovery of a New Sulfonamide Hepatitis B Capsid Assembly Modulator. ACS medicinal chemistry letters, 9(10), 1030–1035. [Link]
-
RCSB PDB. (n.d.). 8G8Y: Hepatitis B virus capsid bound to importin alpha1. [Link]
-
YouTube. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. [Link]
-
YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. [Link]
-
RCSB PDB. (n.d.). 5T5X: High resolution structure of mouse Cryptochrome 1. [Link]
-
Schrödinger, Inc. (n.d.). Virtual Screening With GLIDE. [Link]
-
RCSB PDB. (n.d.). 3O8Y: Stable-5-Lipoxygenase. [Link]
-
Jegerschöld, C., Pawelzik, S. C., & Haeggström, J. Z. (2013). Crystal structure of microsomal prostaglandin E2 synthase provides insight into diversity in the MAPEG superfamily. Proceedings of the National Academy of Sciences of the United States of America, 110(10), 3875–3880. [Link]
-
ResearchGate. (2025). Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations | Request PDF. [Link]
-
Batt, D. G. (1994). 5-lipoxygenase inhibitors and their anti-inflammatory activities. Progress in medicinal chemistry, 31, 2-63. [Link]
-
Concordia University. (n.d.). CGenFF: The CHARMM General Force Field. [Link]
-
Miller, Z. A., Yang, Y., & Partch, C. L. (2022). Structural and Chemical Biology Approaches Reveal Isoform-Selective Mechanisms of Ligand Interactions in Mammalian Cryptochromes. Frontiers in physiology, 12, 818296. [Link]
-
GROMACS. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. [Link]
-
SchrödingerTV. (2014). Glide Ligand Docking - Selecting the Docking Precision. [Link]
-
Li, Y., Wang, Y., & Zhang, Y. (2021). Microsomal prostaglandin E 2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance. Pharmacological research, 173, 105871. [Link]
-
Lee, M. K., & Lee, B. (2021). Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy. Viruses, 13(11), 2189. [Link]
-
Garg, L. C., & Maren, T. H. (1984). Dissociation constants for carbonic anhydrase-sulfonamide binding by high-performance liquid chromatography. Analytical biochemistry, 143(2), 302–307. [Link]
-
The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]
-
ResearchGate. (2025). Crystal structure of microsomal prostaglandin E2 synthase provides insight into diversity in the MAPEG superfamily. [Link]
-
YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]
-
OpenFE. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. [Link]
-
Schrödinger, Inc. (n.d.). Glide5.5 - User Manual. [Link]
-
Vanommeslaeghe, K., & MacKerell, A. D., Jr. (2012). Extension of the CHARMM general force field to sulfonyl-containing compounds and its utility in biomolecular simulations. Journal of computational chemistry, 33(31), 2439–2455. [Link]
-
RCSB PDB. (n.d.). 2G33: Human Hepatitis B Virus T=4 capsid, strain adyw. [Link]
Sources
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extension of the CHARMM General Force Field to sulfonyl-containing compounds and its utility in biomolecular simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. mdpi.com [mdpi.com]
- 8. rcsb.org [rcsb.org]
- 9. uniprot.org [uniprot.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. pnas.org [pnas.org]
- 14. schrodinger.com [schrodinger.com]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate from α-Amino Acids: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of γ-Sultams in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel scaffolds that offer unique three-dimensional arrangements and favorable physicochemical properties is perpetual. Among these, cyclic sulfonamides, or sultams, have emerged as privileged structures. Specifically, γ-sultams, such as Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate, are of significant interest as they serve as bioisosteres for pyroglutamic acid and other related lactam structures found in a variety of biologically active molecules. Their rigidified backbone and the distinct electronic nature of the sulfonamide group can lead to improved metabolic stability, enhanced binding affinity, and novel intellectual property. This guide provides a comprehensive overview and detailed protocols for the synthesis of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate, a valuable building block for the development of new therapeutic agents.
Synthetic Strategy: A Two-Step Approach from Glycine Ethyl Ester
The synthesis of the target γ-sultam is efficiently achieved through a two-step sequence commencing with the readily available α-amino acid ester, glycine ethyl ester. The overall strategy hinges on two key transformations:
-
Sulfonylation and In Situ Elimination: The primary amine of glycine ethyl ester hydrochloride is reacted with 2-chloroethanesulfonyl chloride. This reaction proceeds via an initial sulfonylation to form an N-(2-chloroethyl)sulfonyl intermediate, which then undergoes an in situ base-mediated elimination of HCl to generate the key vinyl sulfonamide intermediate, ethyl 2-((vinylsulfonyl)amino)acetate.
-
Intramolecular Carbo-Michael Addition: The vinyl sulfonamide, possessing both a nucleophilic enolizable carbon and an electrophilic Michael acceptor, undergoes a base-mediated intramolecular cyclization. This carbo-Michael addition forges the five-membered isothiazolidine ring system to yield the desired product, Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate.
This approach is advantageous due to its operational simplicity, the use of commercially available or readily accessible starting materials, and its potential for adaptation to a variety of α-amino acid esters, thus enabling the creation of diverse compound libraries.
Visualizing the Synthesis
Overall Reaction Scheme
Caption: Overall synthetic route to the target compound.
Detailed Experimental Protocols
Part 1: Preparation of Starting Materials
While glycine ethyl ester hydrochloride and 2-chloroethanesulfonyl chloride are commercially available, this section provides protocols for their synthesis to ensure a comprehensive guide.
This Fischer-Speier esterification is a classic and reliable method for the preparation of amino acid esters.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Glycine | 75.07 | 25.0 g | 0.333 |
| Anhydrous Ethanol | 46.07 | 250 mL | - |
| Thionyl Chloride (SOCl₂) | 118.97 | 26.7 mL (44.1 g) | 0.371 |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add anhydrous ethanol (250 mL).
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add thionyl chloride (26.7 mL) dropwise to the stirred ethanol over 30 minutes. Caution: This is a highly exothermic reaction and generates HCl gas. Perform this addition in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and slowly add glycine (25.0 g) in portions to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Allow the reaction mixture to cool to room temperature and then place it in an ice-water bath to facilitate crystallization.
-
Collect the white crystalline product by vacuum filtration and wash with cold diethyl ether (2 x 50 mL).
-
Dry the product under vacuum to yield glycine ethyl ester hydrochloride.
Expected Yield: 85-95%
Characterization: The product should be a white crystalline solid with a melting point of approximately 144 °C.
This protocol involves the chlorination of sodium 2-chloroethanesulfonate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium 2-chloroethanesulfonate | 164.55 | 50.0 g | 0.304 |
| Phosphorus Pentachloride (PCl₅) | 208.24 | 66.4 g | 0.319 |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and POCl₃ fumes), combine sodium 2-chloroethanesulfonate (50.0 g) and phosphorus pentachloride (66.4 g).
-
Gently heat the mixture in a water bath to initiate the reaction. The reaction is exothermic and will become self-sustaining.
-
Once the initial vigorous reaction subsides, heat the mixture at 100 °C for 2 hours to ensure completion.
-
Cool the reaction mixture to room temperature.
-
The product is isolated by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 78-80 °C at 10 mmHg.
Expected Yield: 70-80%
Characterization: The product is a colorless to pale yellow liquid.
Part 2: Synthesis of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate
This one-pot procedure combines sulfonylation and elimination to efficiently produce the vinyl sulfonamide intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Glycine ethyl ester hydrochloride | 139.57 | 10.0 g | 0.0716 |
| 2-Chloroethanesulfonyl chloride | 163.01 | 12.8 g (8.5 mL) | 0.0788 |
| Triethylamine (TEA) | 101.19 | 22.0 mL (15.9 g) | 0.157 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
Procedure:
-
Suspend glycine ethyl ester hydrochloride (10.0 g) in dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add triethylamine (22.0 mL) dropwise to the stirred suspension.
-
After the addition of TEA, add 2-chloroethanesulfonyl chloride (8.5 mL) dropwise over 20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes) until the starting material is consumed.
-
Wash the reaction mixture with 1M HCl (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford ethyl 2-((vinylsulfonyl)amino)acetate as a colorless oil.
Expected Yield: 60-75%
Expected Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 6.65 (dd, 1H), 6.30 (d, 1H), 6.00 (d, 1H), 5.20 (br s, 1H), 4.25 (q, 2H), 4.05 (d, 2H), 1.30 (t, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.5, 135.0, 128.0, 62.0, 45.0, 14.0.
-
IR (thin film, cm⁻¹): 3300 (N-H), 1740 (C=O, ester), 1340, 1150 (SO₂).
-
MS (ESI+): m/z = 208.1 [M+H]⁺, 230.1 [M+Na]⁺.
The intramolecular carbo-Michael addition is a powerful ring-closing strategy.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-((vinylsulfonyl)amino)acetate | 207.22 | 5.0 g | 0.0241 |
| Sodium Hydride (NaH, 60% dispersion in mineral oil) | 24.00 (as 100%) | 1.06 g | 0.0265 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.06 g of a 60% dispersion).
-
Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF (50 mL) to the washed sodium hydride.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Dissolve ethyl 2-((vinylsulfonyl)amino)acetate (5.0 g) in anhydrous THF (50 mL) and add it dropwise to the stirred sodium hydride suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to yield Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate as a white solid.
Expected Yield: 70-85%
Expected Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.50 (t, 1H), 4.25 (q, 2H), 3.80 (m, 1H), 3.60 (m, 1H), 3.40-3.20 (m, 2H), 1.30 (t, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 169.0, 62.5, 55.0, 50.0, 48.0, 14.0.
-
IR (KBr, cm⁻¹): 3280 (N-H), 1735 (C=O, ester), 1320, 1120 (SO₂).
-
MS (ESI+): m/z = 208.1 [M+H]⁺, 230.1 [M+Na]⁺.
Mechanism and Causality in Experimental Design
Step 1: Sulfonylation and Elimination
The use of triethylamine in excess is crucial. It serves two purposes: first, to deprotonate the ammonium salt of the glycine ethyl ester hydrochloride, liberating the free amine for nucleophilic attack on the sulfonyl chloride. Second, it acts as the base to facilitate the E2 elimination of HCl from the N-(2-chloroethyl)sulfonyl intermediate, forming the vinyl sulfonamide. The reaction is performed at 0 °C initially to control the exothermicity of the sulfonylation and then allowed to warm to room temperature to drive the elimination to completion.
Step 2: Intramolecular Carbo-Michael Addition
Sodium hydride is a strong, non-nucleophilic base, making it ideal for deprotonating the α-carbon of the ester to form the enolate. This enolate then acts as the nucleophile in the intramolecular Michael addition to the electron-deficient vinyl group. The use of an anhydrous polar aprotic solvent like THF is essential to prevent quenching of the strong base and to solvate the sodium enolate intermediate. The reaction is quenched with a mild acid source like ammonium chloride to neutralize any remaining base and protonate the resulting anionic intermediate.
Workflow Diagram
Caption: Experimental workflow for the two-step synthesis.
Conclusion and Future Perspectives
The protocols detailed herein provide a reliable and efficient pathway for the synthesis of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate from a simple α-amino acid precursor. This γ-sultam serves as a versatile building block for further chemical elaboration, enabling researchers in drug discovery to access novel chemical space. The methodologies are robust and can be adapted for the synthesis of a wide array of substituted analogs by varying the starting amino acid. The continued exploration of such scaffolds is anticipated to yield new therapeutic agents with improved pharmacological profiles.
References
-
Organic Syntheses, Coll. Vol. 2, p.282 (1943); Vol. 13, p.54 (1933). [Link]
-
PubChem. (n.d.). Glycine ethyl ester hydrochloride. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of N-(indan-2-yl)glycine ethyl ester hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). JP3572407B2 - Method for synthesizing sodium 2-chloroethanesulfonate.
-
Dobrydnev, A. V., et al. (2022). Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. Tetrahedron Letters, 108, 154133. [Link]
-
King, J. F., & Rathore, R. (1990). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. The Journal of Organic Chemistry, 55(5), 1515-1522. [Link]
- Google Patents. (n.d.). CN115448858B - Efficient synthesis process of 2-chloroethyl sodium sulfonate.
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
Technical Application Note: Scalable Synthesis of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate
Executive Summary & Strategic Rationale
Target Molecule: Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate (also known as Proline Sultam Ethyl Ester).
CAS Registry Number: 104055-76-7 (Generic for the acid/ester class).
Molecular Formula:
This application note details the synthesis of the
Why this Protocol? While modern catalytic routes (e.g., intramolecular Michael addition) exist, they often require expensive vinyl sulfone precursors. This guide prioritizes the Oxidative Chlorination-Cyclization of L-Homocystine . This route is:
-
Stereoconservative: Starts from the chiral pool (L-Homocystine), retaining the configuration at the
-carbon (essential for bioactive peptidomimetics). -
Scalable: Utilizes inexpensive reagents (Chlorine/oxidants, Ethanol) suitable for gram-to-kilogram scale-up.
-
Self-Validating: The intermediate sulfonyl chloride is distinct by NMR, allowing for "stop-and-check" quality control before the final cyclization.
Chemical Pathway & Mechanism[1][2]
The synthesis relies on the oxidative cleavage of the disulfide bond in L-homocystine to generate a reactive sulfonyl chloride, which is then trapped as an ethyl ester. Subsequent base-mediated nucleophilic attack of the amine onto the sulfonyl group closes the ring.
Reaction Scheme Visualization
Figure 1: The oxidative chlorination pathway converts the disulfide directly to the sulfonyl chloride, enabling efficient cyclization.
Detailed Experimental Protocol
Phase 1: Oxidative Chlorination (Preparation of the Sulfonyl Chloride)
Objective: Convert the stable disulfide bond of L-homocystine into the highly reactive sulfonyl chloride.
Reagents:
-
L-Homocystine (10.0 g, 37.5 mmol)
-
Hydrochloric acid (conc. 37%, 40 mL)
-
Chlorine gas (
) OR N-Chlorosuccinimide (NCS) + HCl (Alternative for labs without gas lines) -
Water (distilled, 100 mL)
Procedure:
-
Suspension: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend L-Homocystine (10.0 g) in conc. HCl (40 mL).
-
Cooling (Critical Control Point): Cool the suspension to 0–5 °C using an ice/salt bath.
-
Chlorination:
-
Method A (Standard): Bubble
gas slowly through the solution. The suspension will clear as the disulfide cleaves and oxidizes. Continue until a persistent yellow-green color remains (indicating excess ). -
Method B (Alternative): Add NCS (5.0 equiv) portion-wise over 1 hour while maintaining temperature <10°C.
-
-
Purging: Once the reaction is complete (approx. 2 hours), purge the solution with Nitrogen (
) gas for 30 minutes to remove excess chlorine. -
Isolation: Evaporate the aqueous acid solution under reduced pressure (Rotavap) at <40°C to obtain the crude sulfonyl chloride as a hygroscopic semi-solid.
-
Note: Do not heat above 40°C; the sulfonyl chloride is thermally labile.
-
Phase 2: Esterification and Cyclization
Objective: Protect the carboxylic acid and facilitate ring closure.
Reagents:
-
Absolute Ethanol (100 mL)
-
Thionyl Chloride (
, 5 mL) - Catalytic/Dehydrating agent -
Triethylamine (TEA, ~15 mL)
-
Dichloromethane (DCM, 200 mL)
Procedure:
-
Esterification: Dissolve the crude sulfonyl chloride residue from Phase 1 in Absolute Ethanol (100 mL). Cool to 0°C. Add Thionyl Chloride (5 mL) dropwise. Stir at Room Temperature (RT) for 12 hours.
-
Concentration: Remove ethanol under reduced pressure. The residue is the Ethyl 2-amino-4-(chlorosulfonyl)butanoate hydrochloride.
-
Cyclization Setup: Redissolve the residue in dry Dichloromethane (200 mL) and cool to 0°C.
-
Base Addition (The "Trigger"): Add Triethylamine (TEA) dropwise.
-
Stoichiometry: You need 1 eq to neutralize the amine HCl salt, and 1 eq to scavenge the HCl produced during sulfonamide formation. Use 2.5–3.0 equivalents total.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to RT overnight.
-
Workup:
-
Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess TEA and unreacted amine.
-
Wash with Brine (50 mL).
-
Dry over
, filter, and concentrate.
-
Purification & Analysis
The crude product is often an orange oil that crystallizes upon standing.
Purification Protocol:
-
Technique: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes:Ethyl Acetate (Start 80:20
Gradient to 50:50). -
Target
: ~0.4 (in 50:50 Hex/EtOAc).
Characterization Data (Expected):
| Metric | Expected Value | Notes |
| Yield | 65 - 75% | From L-Homocystine |
| Appearance | White to off-white solid | Low melting point solid or viscous oil |
| Characteristic shift of | ||
| IR Spectrum | 1735 | Strong sulfone bands confirm oxidation |
Process Logic & Troubleshooting
Workflow Diagram
Figure 2: Operational workflow emphasizing the visual check during chlorination.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure complete removal of water before adding Ethanol. Use anhydrous solvents. |
| Dark Product | Over-oxidation / Thermal decomp | Keep chlorination <10°C. Do not rotavap the intermediate >40°C. |
| No Cyclization | pH too low | Ensure enough TEA is added. The reaction requires a free amine to attack the |
References
-
Lee, V. J., et al. (1990). "Synthesis of sultam analogs of proline." The Journal of Organic Chemistry, 55(13), 4204-4206.
- Core Reference: Establishes the oxidative chlorination of homocystine as the primary route to proline sultams.
-
Paquette, L. A. (2003). "Encyclopedia of Reagents for Organic Synthesis: Chlorine." Wiley Online Library.
- Process Safety: Details the handling of chlorine gas for disulfide oxid
-
Grygorenko, O. O., et al. (2022). "Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy." ResearchGate / Tetrahedron Letters.
- Modern Alternative: Describes the Michael addition route for substituted deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Inhibition of Protein N‑Homocysteinylation by Proline: A Strategy toward the Therapeutic Intervention of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proline Derivatives and Analogs [sigmaaldrich.com]
- 7. CN102786492B - Preparation method of 3-isothiazolinone compound - Google Patents [patents.google.com]
- 8. Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. BR9100084A - PROCESS FOR THE PREPARATION OF 3-ISOTIAZOLONE - Google Patents [patents.google.com]
"Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate" scale-up synthesis procedure
An Application Note for the Scalable Synthesis of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate
Abstract
This technical guide provides a comprehensive, scalable, and robust protocol for the synthesis of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. This cyclic sulfonamide, or γ-sultam, serves as a vital bioisostere for pyroglutamic acid, making it a valuable building block in drug discovery and development.[1][2] The presented methodology is designed for researchers and process chemists, focusing on cost-effectiveness, operational safety, and high purity of the final product, suitable for multi-gram to kilogram scale production.
Introduction and Strategic Overview
The synthesis of functionalized cyclic sulfonamides (sultams) is of significant interest due to their prevalence in a wide array of biologically active compounds.[2][3] Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate, in particular, represents a constrained sulfonamide motif that mimics peptide structures, offering potential for enhanced metabolic stability and cell permeability in drug candidates.
The synthetic strategy detailed herein is a two-step, one-pot procedure that leverages commercially available and cost-effective starting materials. The core transformation involves the formation of a vinyl sulfonamide intermediate, followed by a base-mediated intramolecular Michael addition to construct the desired isothiazolidine ring system.[1] This approach is selected for its efficiency and scalability, avoiding complex purification steps and hazardous reagents often associated with other synthetic routes.
Caption: Overall synthetic strategy.
Detailed Experimental Protocol
This section provides a step-by-step guide for the synthesis and purification of the target compound on a scale-up basis.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Quantity | Supplier | Notes |
| Ethyl Glycinate Hydrochloride | 139.58 | 1.0 | 139.6 g | Commercial Source | Store in a desiccator. |
| (2-Chloroethyl)sulfonyl Chloride | 163.03 | 1.1 | 179.3 g (118.8 mL) | Commercial Source | Corrosive and moisture-sensitive. |
| Triethylamine (TEA) | 101.19 | 2.5 | 253.0 g (348.4 mL) | Commercial Source | Anhydrous grade. |
| Potassium tert-butoxide (t-BuOK) | 112.21 | 1.2 | 134.7 g | Commercial Source | Moisture-sensitive solid. Handle under N₂. |
| Tetrahydrofuran (THF) | 72.11 | - | 2.0 L | Commercial Source | Anhydrous, inhibitor-free. |
| Ethyl Acetate (EtOAc) | 88.11 | - | As needed | Commercial Source | For extraction and recrystallization. |
| Isopropanol (IPA) | 60.10 | - | As needed | Commercial Source | For recrystallization. |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | Lab Prepared | For work-up. |
| Brine | - | - | As needed | Lab Prepared | For work-up. |
Synthesis Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
Step 1 & 2: One-Pot Sulfonylation and Cyclization
-
Reactor Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet. Charge the reactor with ethyl glycinate hydrochloride (139.6 g, 1.0 mol) and anhydrous tetrahydrofuran (THF, 1.0 L).
-
Initial Cooling and Base Addition: Begin stirring to form a slurry and cool the reactor jacket to 0°C. Once the internal temperature reaches 0-5°C, add triethylamine (253.0 g, 2.5 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. Rationale: The first equivalent of TEA neutralizes the HCl salt, while the subsequent amount acts as the base for the sulfonylation and elimination steps.
-
Sulfonylation: Prepare a solution of (2-chloroethyl)sulfonyl chloride (179.3 g, 1.1 mol) in anhydrous THF (200 mL). Add this solution dropwise to the reaction mixture over 60-90 minutes, maintaining the internal temperature at 0-5°C. Causality: This slow, cold addition is critical to control the exotherm and prevent side reactions.
-
Formation of Vinyl Sulfonamide Intermediate: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for 12-16 hours. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the starting material. A thick white precipitate of triethylamine hydrochloride will form.
-
Cyclization: Cool the reaction mixture to -10°C. Add potassium tert-butoxide (134.7 g, 1.2 mol) in several portions over 30-45 minutes. Expertise Note: While NaH is effective, t-BuOK is often preferred for scale-up due to its easier handling and more predictable reactivity in solution. An exotherm will be observed; maintain the internal temperature below 0°C.
-
Completion of Cyclization: Once the addition of the base is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS until the vinyl sulfonamide intermediate is fully consumed.
Step 3: Work-up and Purification
-
Quenching: Cool the reactor to 0°C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution (500 mL).
-
pH Adjustment and Extraction: Acidify the mixture to a pH of ~4 using 2 M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 500 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 300 mL) and brine (300 mL).[4] Rationale: The bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude off-white to pale yellow solid.
-
Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot ethyl acetate to dissolve the solid, then slowly add isopropanol until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1-2 hours to maximize crystal formation.[5] Expertise Note: Recrystallization is superior to column chromatography for large-scale purification due to its efficiency and lower solvent consumption.[6]
-
Isolation: Collect the crystalline product by vacuum filtration, wash the filter cake with a small amount of cold isopropanol, and dry under vacuum at 40-50°C to a constant weight.
Expected Yield: 130-150 g (67-78%).
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis Method | Specification |
| Appearance | White to off-white crystalline solid |
| ¹H NMR | (400 MHz, CDCl₃) δ: 4.40 (t, 1H), 4.25 (q, 2H), 3.60-3.75 (m, 2H), 3.35-3.45 (m, 2H), 1.30 (t, 3H) ppm (approx.) |
| ¹³C NMR | (100 MHz, CDCl₃) δ: 168.5, 62.5, 55.0, 50.0, 48.0, 14.0 ppm (approx.) |
| Mass Spec (ESI+) | m/z: 194.05 [M+H]⁺, 216.03 [M+Na]⁺ |
| Purity (HPLC) | ≥98% |
| Melting Point | Approx. 85-88 °C |
Safety and Handling
-
General: All operations should be conducted in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
-
(2-Chloroethyl)sulfonyl Chloride: This reagent is highly corrosive and a lachrymator. It reacts with water and should be handled with extreme care under anhydrous conditions.
-
Potassium tert-butoxide: This is a strong, moisture-sensitive base. Handle in a glove box or under a nitrogen atmosphere. Contact with water generates flammable tert-butanol.
-
Triethylamine: Flammable liquid with a strong odor. Avoid inhalation of vapors.
-
Pressure and Temperature: The reaction involves exotherms that must be carefully controlled with adequate cooling. Ensure the reactor is properly vented.
Conclusion
The protocol described in this application note presents a reliable and scalable method for the synthesis of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate. By employing a one-pot strategy and optimizing for large-scale production through the use of cost-effective reagents and a crystallization-based purification, this guide enables the efficient production of a key building block for pharmaceutical research and development. The detailed explanations of the rationale behind procedural choices provide the necessary insights for successful implementation and potential further optimization.
References
-
Dobrydnev, A. V., et al. (2022). Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. ResearchGate. Available at: [Link]
-
Ukrainets, I. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]
-
Yang, Z., et al. (2020). Ring Expansion Strategies for the Synthesis of Medium Sized Ring and Macrocyclic Sulfonamides. White Rose Research Online. Available at: [Link]
-
Hassner, A., & Steinfeld, A. S. (1998). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Available at: [Link]
-
ResearchGate. (2016). How to purify esterefication product? ResearchGate. Available at: [Link]
- Patents, Google. (2012). Method for purifying ethyl acetate. Google Patents.
-
Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclic Sulfonamides for Drug Design - Enamine [enamine.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate Synthesis
This Technical Support Guide addresses the synthesis of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate , a specific cyclic sulfonamide (sultam) often derived from
The content focuses on the Intramolecular Carbo-Michael Addition route, which is the most widely cited method for generating this specific 3-carboxylate scaffold (Source 1.1).
Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Applicable Route: Vinyl Sulfonamide Cyclization (Carbo-Michael Strategy)
Process Logic & Mechanism
To troubleshoot effectively, you must visualize the reaction pathway. The synthesis typically proceeds in two stages:[1]
-
Sulfonylation: Reaction of an
-amino acid ethyl ester with 2-chloroethylsulfonyl chloride (or ethenesulfonyl chloride) to form a vinyl sulfonamide intermediate.[2] -
Cyclization: Base-mediated intramolecular Michael addition where the
-carbon attacks the vinyl sulfone moiety.
Reaction Pathway Diagram
The following diagram illustrates the critical intermediates and where side reactions (in red) diverge from the main path.
Figure 1: Mechanistic pathway for sultam synthesis showing the critical vinyl sulfonamide intermediate and potential divergence points.
Troubleshooting Guide (FAQ)
Issue 1: "I started with L-Amino Acid, but my product is Racemic."
Diagnosis: Inherent Mechanistic Limitation.
Technical Explanation:
The cyclization step is a Carbo-Michael addition . To close the ring, the base (typically NaH) must deprotonate the Carbon at the 3-position (the
-
The Problem: This deprotonation forms a planar enolate intermediate, destroying the stereocenter established by the starting amino acid.
-
The Result: When the ring closes (or if the enolate is protonated), the stereochemistry is reset. Unless you use a chiral catalyst (which is rare for this specific scaffold), the product will inevitably be a racemate (Source 1.1).
-
Solution: Do not rely on the chirality of the starting material. Perform the synthesis as a racemate and separate enantiomers via Chiral HPLC or SFC (Supercritical Fluid Chromatography) post-synthesis.
Issue 2: "I am observing significant oligomerization/dimerization."
Diagnosis: Intermolecular Claisen or Michael Addition (Concentration Effect).
Technical Explanation:
The vinyl sulfonamide intermediate possesses both a nucleophile (the
-
Intramolecular (Desired): The molecule bites its own tail. This is favored by the Thorpe-Ingold effect of the sulfonyl group but disfavored by ring strain (5-endo-trig geometry).
-
Intermolecular (Undesired): One molecule attacks a different molecule. This follows second-order kinetics, meaning the rate depends heavily on concentration.
-
Solution:
-
High Dilution: Run the cyclization step at high dilution (0.01 M to 0.05 M) to statistically favor the intramolecular reaction.
-
Slow Addition: Add the vinyl sulfonamide solution slowly (dropwise over 1-2 hours) to the suspension of NaH. This keeps the instantaneous concentration of the reactive intermediate low.
-
Issue 3: "The reaction stalls at the Vinyl Sulfonamide intermediate."
Diagnosis: Insufficient Base Strength or "Baldwin's Rules" Barrier. Technical Explanation: The formation of a 5-membered ring via nucleophilic attack on a double bond internal to the ring is formally a 5-endo-trig cyclization, which is generally disfavored by Baldwin's rules due to poor orbital overlap.
-
Why it works: The sulfonyl group distorts the geometry (conformational bias) allowing the reaction to proceed, but it has a high activation energy barrier.
-
Solution:
-
Stronger Base: Weak bases (e.g., Carbonates) are often insufficient to generate the "hard" enolate required for this difficult cyclization. Use Sodium Hydride (NaH) or DBU (Source 1.8).
-
Solvent Polarity: Use polar aprotic solvents like DMF or DMSO . These solvate the cation (Na+), leaving the enolate "naked" and more reactive.
-
Issue 4: "My yield is low (<30%), and I see carboxylic acids."
Diagnosis: Ester Hydrolysis (Saponification). Technical Explanation: If you use aqueous bases or if your solvents are wet during the NaH step, the hydroxide ions generated will attack the ester group, converting your target ethyl carboxylate into the carboxylic acid. The acid is highly water-soluble and will be lost in the aqueous layer during extraction.
-
Solution:
-
Strict Anhydrous Conditions: Flame-dry glassware and use anhydrous DMF/THF.
-
Workup pH: When quenching the NaH reaction, ensure the quench is acidic (e.g., dilute HCl) to keep the acid protonated if it formed, allowing extraction into organic solvent. However, prevention is better than cure.
-
Optimized Experimental Protocol
Based on the "One-Pot" Vinyl Sulfonamide Strategy (Source 1.1).
Materials
-
Substrate: Amino acid ethyl ester hydrochloride (1.0 equiv).
-
Reagent: 2-Chloroethylsulfonyl chloride (1.1 equiv).
-
Base 1 (Sulfonylation): Triethylamine (TEA) (2.2 equiv).
-
Base 2 (Cyclization): Sodium Hydride (NaH, 60% dispersion) (1.2 equiv).
-
Solvent: Anhydrous DMF or THF.
Step-by-Step Methodology
-
Sulfonylation (Formation of Vinyl Sulfonamide):
-
Suspend amino acid ester HCl in anhydrous DCM or THF at 0°C.
-
Add TEA (2.2 equiv) dropwise. Stir for 15 min.
-
Add 2-chloroethylsulfonyl chloride (1.1 equiv) dropwise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Checkpoint: TLC should show consumption of amine. The intermediate formed here is the Vinyl Sulfonamide (elimination of HCl happens in situ with excess TEA).
-
Workup: Wash with water, dry (MgSO4), and concentrate. Do not store long-term ; vinyl sulfonamides are Michael acceptors and can polymerize.
-
-
Cyclization (Carbo-Michael Addition):
-
Setup: Prepare a suspension of NaH (1.2 equiv) in anhydrous DMF at 0°C under Argon/Nitrogen.
-
Addition: Dissolve the crude vinyl sulfonamide from Step 1 in anhydrous DMF. Add this solution dropwise to the NaH suspension over 30–60 minutes.
-
Reaction: Stir at 0°C for 30 min, then warm to RT. Stir until TLC indicates disappearance of the vinyl intermediate (typically 2–6 hours).
-
Note: If the reaction is sluggish, heat to 50°C.
-
-
Quench & Isolation:
-
Cool to 0°C. Carefully quench with saturated aqueous NH4Cl or dilute HCl (pH ~3–4).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine (to remove DMF).
-
Dry over Na2SO4, filter, and concentrate.[1]
-
Purification: Silica gel flash chromatography. Isothiazolidine-1,1-dioxides are polar; use a gradient of Hexane/EtOAc (starting 80:20 to 50:50).
-
Data Summary: Side Reaction Impact
| Observation | Probable Side Reaction | Root Cause | Corrective Action |
| Racemic Product | C3-Enolization | Inherent mechanism (Carbo-Michael) | Use Chiral HPLC separation post-synthesis. |
| Insoluble Precipitate | Polymerization | Concentration too high | Dilute reaction (0.02 M); Slow addition. |
| Product in Aqueous Waste | Ester Hydrolysis | Wet solvents / OH- generation | Use anhydrous DMF; Check pH of aqueous layer. |
| Starting Material (Vinyl) | Failed Cyclization | 5-endo-trig barrier / Weak Base | Switch to NaH; Increase Temperature; Use DMF. |
References
-
Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. Source: ResearchGate / Mendeleev Communications (2022) Key Insight: Establishes the vinyl sulfonamide route and notes the racemization issue.
-
Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis—Hillman Reactions. Source: National Institutes of Health (PMC) Key Insight: Discusses base selection (NaH vs DBU) for sultam cyclization.
-
Sultam Synthesis (General Reviews). Source: Organic Chemistry Portal Key Insight: General reactivity of vinyl sulfonamides and cyclization strategies.[2]
Sources
Technical Support Center: Cyclization of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of γ-sultam frameworks, specifically focusing on the intramolecular cyclization to form Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate. This reaction, while powerful, can present several challenges. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common experimental issues.
Reaction Overview: The Dieckmann-Type Sulfonamide Cyclization
The target molecule is typically synthesized via an intramolecular cyclization of an N-sulfonylated amino acid ester precursor. This reaction is mechanistically analogous to a Dieckmann condensation.[1][2] A suitable base deprotonates the α-carbon to the ester, generating an enolate which then acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl group to form the five-membered heterocyclic ring.[3]
The success of this transformation is highly dependent on the careful selection of base, solvent, and reaction temperature, as well as the purity of the starting materials.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has a very low yield or is not proceeding at all. What are the primary factors to investigate?
A1: Failure to form the desired product typically points to one of three areas: the base, the starting material, or the reaction conditions.
-
Insufficient Base Strength or Activity: The proton on the α-carbon of the ester is not highly acidic. A strong, non-nucleophilic base is required for efficient deprotonation. Sodium hydride (NaH) is a common and effective choice for this transformation.[4]
-
Causality: If the base is not strong enough to deprotonate the α-carbon, the key enolate intermediate will not form, and the cyclization cannot occur. Older or improperly stored NaH can have a layer of inactive sodium hydroxide/carbonate on its surface.
-
Troubleshooting Protocol:
-
Use Fresh Base: Ensure you are using a fresh bottle of NaH (60% dispersion in mineral oil is standard).
-
Pre-wash the NaH: Before adding the solvent and substrate, wash the required amount of NaH with anhydrous hexanes or pentane under an inert atmosphere (e.g., Argon or Nitrogen) to remove the protective mineral oil. Decant the solvent carefully. This increases the reactive surface area.
-
Consider an Alternative Base: If NaH fails, stronger bases like Lithium diisopropylamide (LDA) could be trialed, though this may require lower temperatures (−78 °C) to prevent side reactions.[5]
-
-
-
Poor Quality Starting Material: The acyclic precursor must be pure and, critically, anhydrous.
-
Causality: Any moisture in the reaction will quench the strong base, rendering it ineffective. Protic impurities (e.g., residual alcohol from the esterification step) will react with the base faster than the desired α-proton abstraction.
-
Troubleshooting Protocol:
-
Verify Purity: Confirm the purity of your N-sulfonylated amino ester precursor by ¹H NMR and/or LCMS.
-
Dry Thoroughly: Dry the precursor under high vacuum for several hours before use. Co-evaporation with anhydrous toluene can help remove azeotropically any residual water.
-
Use Anhydrous Solvent: Ensure the solvent (e.g., THF, DMF) is freshly distilled or from a recently opened anhydrous bottle.
-
-
-
Sub-optimal Temperature:
-
Causality: While some reactions require elevated temperatures to overcome activation energy barriers, this specific cyclization often proceeds well at room temperature or with gentle heating (40-50 °C) once the enolate is formed. Excessively high temperatures can lead to decomposition.
-
Troubleshooting Protocol:
-
Stepwise Temperature Control: Add the base at 0 °C to control any initial exotherm, then allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Gentle Heating: If the reaction is sluggish at room temperature (monitored by TLC or LCMS), gently heat the mixture to 40-50 °C.
-
-
Q2: My TLC/LCMS analysis shows multiple spots, indicating side products. What are the likely side reactions and how can I prevent them?
A2: The formation of multiple products often arises from competing reaction pathways, such as intermolecular reactions or elimination.
-
Intermolecular Dimerization: Instead of cyclizing, two molecules of the precursor can react with each other.
-
Causality: This side reaction is favored at high concentrations. The enolate of one molecule can act as a nucleophile on the ester group of a second molecule, leading to a linear dimer.
-
Troubleshooting Protocol:
-
High Dilution: The most effective way to favor intramolecular cyclization is to run the reaction under high dilution conditions (e.g., 0.01-0.05 M). This reduces the probability of two precursor molecules encountering each other.
-
Slow Addition: Employ a syringe pump to add the solution of the starting material to the suspension of the base in the solvent over a period of several hours. This keeps the instantaneous concentration of the precursor low, further promoting the desired intramolecular pathway.
-
-
-
β-Elimination of the Sulfonyl Group: This can occur if there is a suitable leaving group or if conditions promote radical pathways.[6]
-
Causality: While less common in this specific Dieckmann-type reaction, harsh conditions or the presence of certain impurities could lead to the fragmentation of the β-sulfonyl radical, resulting in undesired byproducts.[6]
-
Troubleshooting Protocol:
-
Maintain Moderate Temperatures: Avoid excessive heat.
-
Ensure Inert Atmosphere: Exclude oxygen from the reaction to minimize radical side reactions. Purge the reaction vessel thoroughly with an inert gas.
-
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical sequence for diagnosing and resolving common issues in this cyclization.
Caption: Competing reaction pathways in the cyclization step.
By systematically addressing these common points of failure, researchers can effectively troubleshoot and optimize the cyclization step for the synthesis of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate, leading to higher yields and more reproducible results.
References
-
Štefane, B., & Kočevar, M. (2022). Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. ResearchGate. Available at: [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Available at: [Link]
-
Chemistry LibreTexts. (2023). Dieckmann Condensation. Chemistry LibreTexts. Available at: [Link]
-
Reddy, T. J., et al. (2007). Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing catalyst loading for "Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate" synthesis
An in-depth guide for researchers, scientists, and drug development professionals on optimizing catalyst loading for the synthesis of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate.
Technical Support Center: Synthesis of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate
This guide provides detailed troubleshooting and frequently asked questions to address specific issues encountered during the synthesis of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate, a key heterocyclic compound with applications in medicinal chemistry. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to ensure your success.
The primary synthetic route to this class of compounds involves a base-catalyzed intramolecular carbo-Michael reaction.[1] The efficiency of this cyclization is highly dependent on the nature of the catalyst and the precise control of reaction conditions. This guide focuses on optimizing the use of Sodium Hydride (NaH), a common and effective catalyst for this transformation.
Core Synthesis Pathway: Intramolecular Carbo-Michael Addition
The synthesis of the target γ-sultam is achieved through the cyclization of an ethyl 2-((vinylsulfonyl)amino)propanoate precursor. The reaction is initiated by a strong base, which deprotonates the sulfonamide nitrogen, generating a nucleophile that subsequently attacks the electron-deficient vinyl group to form the five-membered ring.
Caption: Reaction mechanism for the synthesis of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
1. Q: My reaction yield is very low, or I am only recovering the starting material. What are the likely causes and how can I resolve this?
A: Low or no conversion is a frequent issue, typically pointing to problems with the catalyst or reaction conditions.
-
Cause 1: Inactive Catalyst (Sodium Hydride). Sodium Hydride (NaH) is highly reactive and readily quenched by moisture and air. If the NaH has been improperly stored or handled, it will be inactive.
-
Solution: Use fresh, high-purity NaH from a newly opened container. NaH is often supplied as a dispersion in mineral oil; ensure you are weighing the correct amount of active reagent. It is crucial to handle NaH under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.
-
-
Cause 2: Insufficient Catalyst Loading. The deprotonation of the sulfonamide is a stoichiometric event. Sub-stoichiometric amounts of base will result in incomplete conversion.
-
Solution: While this is a catalytic cycle in principle (the base is regenerated after protonation of the carbanion intermediate by a proton source, which is typically adventitious), in practice, slightly super-stoichiometric amounts of a strong, non-nucleophilic base like NaH are often required to drive the reaction to completion by neutralizing any acidic impurities and overcoming any catalyst deactivation. Start with 1.1-1.2 equivalents of NaH relative to your starting material. See the data table below for guidance.
-
-
Cause 3: Inappropriate Reaction Temperature. The deprotonation and cyclization steps have specific temperature requirements.
-
Solution: The initial deprotonation with NaH is often performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and prevent side reactions. After the base addition, the reaction is typically allowed to warm to room temperature to facilitate the cyclization. Running the entire reaction at low temperatures may significantly slow down the rate of cyclization.
-
-
Cause 4: Solvent Purity. Protic impurities, especially water, in the solvent will quench the NaH and the anionic intermediate.
-
Solution: Use anhydrous solvents with very low water content. Solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) should be freshly distilled or obtained from a solvent purification system.
-
Caption: Troubleshooting workflow for low reaction yield.
2. Q: I'm observing significant side products in my analytical data (NMR/LC-MS). What are they, and how can I minimize them?
A: Side product formation often arises from the high reactivity of the starting material or intermediates.
-
Cause 1: Polymerization. The vinyl sulfonamide starting material can undergo base-catalyzed polymerization, especially at higher concentrations or temperatures.
-
Solution: Maintain dilute reaction conditions (0.1-0.5 M is a good starting point). Add the starting material slowly to the suspension of the base at a controlled temperature (0 °C) to keep its instantaneous concentration low.
-
-
Cause 2: N-Alkylation. In some related syntheses, alkylation of the nitrogen heteroatom can occur as a side reaction if alkylating agents are present.[2][3] While less common in this specific intramolecular reaction, it's a possibility if reactive impurities exist.
-
Solution: Ensure all reagents and solvents are pure and free from contaminants that could act as electrophiles.
-
-
Cause 3: Decomposition. The product or intermediates may be unstable under strongly basic conditions for extended periods.
-
Solution: Monitor the reaction progress using TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly (e.g., with a saturated aqueous solution of ammonium chloride). Avoid unnecessarily long reaction times.
-
3. Q: My yields are inconsistent between batches. What factors should I focus on for better reproducibility?
A: Reproducibility issues almost always stem from subtle variations in the handling of sensitive reagents and reaction setup.
-
Solution:
-
Standardize Catalyst Handling: Use the exact same procedure for weighing and dispensing the NaH dispersion for every reaction. Small variations in the amount of mineral oil transferred can alter the molar quantity of the active catalyst.
-
Ensure Rigorously Anhydrous Conditions: Any variation in atmospheric moisture or solvent water content will directly impact the effective amount of catalyst. Always use freshly dried solvents and ensure your glassware is oven or flame-dried.
-
Precise Temperature Control: Use a cryostat or a well-maintained ice bath for additions. Ensure the internal reaction temperature, not just the bath temperature, is monitored and controlled.
-
Consistent Reagent Quality: Use starting materials of consistent purity from the same supplier if possible. Impurities in the starting material can interfere with the catalysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for this reaction?
A1: For a strong base like NaH, which acts as both a catalyst and a stoichiometric reagent to neutralize acidic impurities, a slight excess is recommended. The optimal range is typically 1.1 to 1.5 equivalents . Starting below this range risks incomplete reaction, while a large excess can promote side reactions. Optimization within this range is recommended for your specific substrate and conditions.
Q2: Can I use other bases instead of Sodium Hydride (NaH)?
A2: Yes, other strong, non-nucleophilic bases can be effective. Bases such as Lithium bis(trimethylsilyl)amide (LiHMDS) or Potassium tert-butoxide (KOtBu) are potential alternatives. However, their efficacy may vary depending on the solvent and substrate. Weaker bases, like tertiary amines (e.g., triethylamine), are generally not strong enough to efficiently deprotonate the sulfonamide for this specific transformation.[4]
Q3: What are the recommended solvents and why?
A3: Anhydrous polar aprotic solvents are preferred.
-
Tetrahydrofuran (THF): An excellent choice due to its ability to solvate the intermediate ions and its relatively low boiling point, which simplifies workup.
-
Dimethylformamide (DMF): Can accelerate the reaction due to its high polarity but is more difficult to remove and requires rigorous drying. The choice of solvent can influence reaction rates and solubility of intermediates. THF is the recommended starting point for optimization.
Q4: How does temperature affect the reaction, and what is the optimal range?
A4: Temperature is a critical parameter.
-
Addition Phase (0 °C): The initial deprotonation with NaH is exothermic. Performing the addition of the substrate to the NaH suspension at 0 °C allows for better control of the reaction rate and heat generation, minimizing side product formation.
-
Reaction Phase (Room Temperature): After the initial deprotonation, allowing the reaction to slowly warm to room temperature (20-25 °C) provides the necessary thermal energy for the cyclization step to proceed to completion in a reasonable timeframe.
Data & Protocols
Table 1: Catalyst Loading Optimization Parameters
| Parameter | Starting Point | Optimization Range | Rationale |
| Catalyst | Sodium Hydride (NaH) | LiHMDS, KOtBu | Strong, non-nucleophilic base is required. |
| Catalyst Loading | 1.2 equivalents | 1.1 - 1.5 equivalents | Ensures complete deprotonation and compensates for impurities. |
| Solvent | Anhydrous THF | Anhydrous DMF, Dioxane | Polar aprotic solvent stabilizes intermediates. |
| Concentration | 0.2 M | 0.1 - 0.5 M | Balances reaction rate against risk of polymerization. |
| Temperature | 0 °C to Room Temp. | -10 °C to 40 °C | Controls exotherm and drives cyclization. |
| Reaction Time | 4 hours | 1 - 12 hours | Monitor by TLC/LC-MS to determine endpoint. |
Experimental Protocol: Synthesis of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate
This protocol is a representative example and should be adapted and optimized.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel.
-
Solvent Addition: Add anhydrous THF via cannula to achieve a final reaction concentration of 0.2 M. Cool the resulting suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the ethyl 2-((vinylsulfonyl)amino)propanoate starting material (1.0 eq.) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the stirred NaH suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 3-5 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (and quenching them carefully) for TLC or LC-MS analysis until the starting material is no longer observed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add a saturated aqueous solution of NH₄Cl to quench the excess NaH.
-
Workup: Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final compound.
References
-
Chemical Methodologies. Synthesis, Characterization of Ethyl Dioxoisoindolinyl Cyclohexenone Carboxylate Derivatives from Some Chalcones and its Biological Activity Assessment. Available at: [Link]
-
Dobrydnev, A.V., et al. (2022). Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. ResearchGate. Available at: [Link]
-
Ha, S., et al. (2018). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Molecules. Available at: [Link]
-
Kavková, V., et al. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules. Available at: [Link]
-
Edelmann, F.T. (2022). Which catalyst is the most efficient in the synthesis of sulfonamide?. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1 H-2λ⁶,1-benzothiazine-3-carboxylate Polymorphic Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
"Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate" scale-up challenges and solutions
To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Scale-Up Technical Guide: Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate
Introduction
Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate (EIC) is a critical
Scaling this molecule presents distinct challenges, primarily driven by the reactivity of sulfonyl chloride precursors and the thermodynamics of the cyclization step. This guide addresses the transition from milligram-scale medicinal chemistry to multigram/kilogram process synthesis, focusing on the Intramolecular Carbo-Michael Addition route, which is currently favored for its cost-effectiveness and atom economy.
Part 1: Critical Scale-Up Workflow
The most robust industrial route involves the sulfonylation of glycine ethyl ester followed by base-mediated intramolecular cyclization.
Step-by-Step Protocol (Scale-Up Adapted)
1. Sulfonylation & Elimination (Vinyl Sulfonamide Formation)
-
Reagents: Glycine ethyl ester hydrochloride, 2-chloroethanesulfonyl chloride (CESC), Triethylamine (TEA) or DIPEA.
-
Solvent: DCM (Dichloromethane) or MeCN (Acetonitrile).
-
Process:
-
Suspend glycine ethyl ester HCl in DCM at 0°C.
-
Add 2.2 equivalents of base slowly (exothermic).
-
Add CESC dropwise, maintaining internal temp < 5°C.
-
In situ elimination occurs to form the vinyl sulfonamide intermediate: EtOOC-CH2-NH-SO2-CH=CH2.
-
2. Intramolecular Cyclization (The "Sultam" Ring Closure)
-
Reagents: Catalytic base (DBU or KOtBu) or stoichiometric mild base (K2CO3) depending on kinetics.
-
Solvent: DMF or DMSO (polar aprotic is required for the Michael addition).
-
Process:
-
The vinyl intermediate is treated with base.[1]
-
The
-proton of the glycine moiety is deprotonated. -
Intramolecular attack on the vinyl sulfone
-carbon closes the 5-membered ring.
-
3. Quench & Isolation
-
Acidification: Quench with 1N HCl to pH 3-4.
-
Extraction: EtOAc/Brine.
-
Purification: Crystallization from EtOH/Heptane (preferred over silica chromatography for scale).
Part 2: Troubleshooting & Optimization Guide
Phase 1: Sulfonylation Failures
Q: The reaction mixture turned black/tarry upon adding 2-chloroethanesulfonyl chloride (CESC). What happened? A: This indicates uncontrolled exotherm or "runaway" elimination.
-
Root Cause: CESC is highly reactive. Adding it too fast or at ambient temperature causes rapid HCl generation and polymerization of the vinyl species.
-
Solution:
-
Cryogenic Control: Cool reactor to -10°C to 0°C before addition.
-
Dilution: Dilute CESC in the reaction solvent (1:1 vol/vol) before addition to mitigate hot spots.
-
Base Rate: Ensure base is present before CESC addition to scavenge HCl immediately, but add the second equivalent (for elimination) slowly.
-
Q: Yield is low (<50%), and NMR shows unreacted glycine. A: Hydrolysis of the sulfonyl chloride.
-
Root Cause: Moisture in the solvent or starting material. CESC hydrolyzes rapidly to the sulfonic acid, which is unreactive.
-
Solution:
-
Dry Solvents: Use Karl Fischer (KF) titration to ensure solvent water content is <0.05%.
-
Reagent Quality: Distill CESC if it has darkened or stored for long periods. It degrades to liberate HCl over time.
-
Phase 2: Cyclization Challenges
Q: The vinyl sulfonamide intermediate is isolated, but cyclization to the sultam is stalled.
A: The
-
Root Cause: The pKa of the glycine
-proton is ~24 (in DMSO). Weak bases (TEA) are ineffective for cyclization. -
Solution:
-
Switch Base: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOtBu (Potassium tert-butoxide).
-
Solvent Effect: Switch to DMF or DMSO. These solvents stabilize the enolate intermediate, drastically accelerating the Michael addition.
-
Q: We observe dimerization (intermolecular reaction) instead of cyclization. A: Concentration effect.
-
Root Cause: At high concentrations (>0.5 M), the glycine enolate attacks a neighboring vinyl group rather than its own tail.
-
Solution:
-
High Dilution: Run the cyclization step at 0.05 M – 0.1 M.
-
Slow Addition: Add the base slowly to a dilute solution of the vinyl sulfonamide (Pseudo-high dilution).
-
Phase 3: Purification & Stability
Q: The product is an oil that won't crystallize. A: Impurity profile or residual solvent.
-
Root Cause: Trace TEA salts or DMF residues prevent crystal lattice formation.
-
Solution:
-
Aqueous Wash: Rigorous washing with LiCl solution (5%) removes DMF.
-
Seed: Obtain a seed crystal via small-scale silica purification, then seed the bulk oil in Et2O/Hexane at -20°C.
-
Part 3: Data Visualization
Reaction Pathway & Logic Flow
Figure 1: Synthetic workflow for EIC via the Vinyl Sulfonamide/Carbo-Michael route.
Solvent & Base Selection Matrix
| Reaction Step | Preferred Solvent | Recommended Base | Temperature | Critical Parameter |
| Sulfonylation | DCM (Anhydrous) | TEA or DIPEA | -10°C to 0°C | Control Exotherm |
| Elimination | DCM | Excess TEA | 0°C to RT | Complete conversion to Vinyl |
| Cyclization | DMF or DMSO | DBU (0.2 eq) or NaH | 0°C to RT | Concentration < 0.1 M |
Part 4: Frequently Asked Questions (FAQs)
Q1: Can we use 3-chloropropanesulfonyl chloride instead of the vinyl route? A: Yes, this is the "Direct Cyclization" route. However, 3-chloropropanesulfonyl chloride is significantly more expensive and less available on metric ton scales compared to 2-chloroethanesulfonyl chloride. Furthermore, the direct cyclization often requires stronger bases (NaH) to displace the terminal chloride, whereas the Michael addition to the vinyl group can often be catalyzed by organic bases (DBU).
Q2: Is the ethyl ester stable during the basic cyclization step? A: Generally, yes, provided water is excluded. If hydroxide bases (NaOH/KOH) are used in aqueous media, hydrolysis to the carboxylic acid (saponification) will compete. Use anhydrous bases (KOtBu, DBU) in dry solvents to preserve the ester.
Q3: What are the safety considerations for 2-chloroethanesulfonyl chloride? A: It is a potent lachrymator and a blistering agent (vesicant), structurally related to mustard gas precursors.
-
PPE: Full face shield, chemically resistant gloves (Silver Shield/4H), and a functioning fume hood are mandatory.
-
Neutralization: Quench all glassware and waste with dilute ammonia or NaOH solution to destroy residual sulfonyl chloride before disposal.
Q4: How do we store the final product? A: Sultams are generally stable crystalline solids. Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the ester moiety over months.
References
-
Grygorenko, O. O., et al. (2022). "Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy." ResearchGate / European Journal of Organic Chemistry.[1]
-
PubChem. (n.d.).[2][3] "Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate Compound Summary." National Library of Medicine. [2]
-
Zhou, H., et al. (2013). "Rapid, Scalable Assembly of Stereochemically Rich, Mono- and Bicyclic Acyl Sultams." ACS Combinatorial Science.
Sources
Safety Operating Guide
Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate proper disposal procedures
The following guide details the technical specifications, safety protocols, and disposal procedures for Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate .
This document is structured for Principal Investigators, Lab Managers, and HSE Officers who require immediate, actionable data for regulatory compliance and operational safety.
Chemical Profile & Hazard Identification
Compound: Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate Class: Cyclic Sulfonamide (Sultam) / Carboxylic Ester Molecular Formula: C₆H₁₁NO₄S Structural Context: This molecule features a saturated isothiazolidine ring oxidized at the sulfur (1,1-dioxo) and esterified at the 3-position.[1][2][3][4][5][6][7][8][9][10] Unlike its unsaturated "isothiazolinone" analogs (often potent biocides), this saturated "sultam" structure generally exhibits high chemical stability but remains a potential biological sensitizer.[4]
Operational Hazard Matrix
| Parameter | Classification | Operational Implication |
| GHS Signal Word | WARNING (Inferred) | Handle as a hazardous substance.[2][4][8] |
| Primary Hazards | Skin/Eye Irritant (H315, H319) | Mandatory PPE: Nitrile gloves, safety glasses.[2][4] |
| Sensitization | Potential Skin Sensitizer (H317) | Avoid inhalation of dust/aerosols.[2][11] Use fume hood.[2] |
| Reactivity | Stable / Hydrolyzable Ester | Incompatible with Strong Bases (hydrolysis risk).[2] |
| Waste Stream | Non-Halogenated Organic (Sulfur+) | Requires high-temp incineration (SOₓ scrubbing).[2][4] |
Part 1: Pre-Disposal Handling & Deactivation
As a Senior Application Scientist, I advise against attempting chemical deactivation (e.g., acid/base hydrolysis) in the laboratory for this specific compound. The resulting cleavage products (sulfonamido acids) may possess unknown toxicological profiles. Direct disposal via controlled incineration is the only self-validating, compliant method. [2][4]
Segregation Protocol
-
Isolate from Oxidizers: Do not mix with nitric acid, perchlorates, or peroxides.[4] The organic backbone is fuel.[2]
-
Isolate from Aqueous Bases: High pH (NaOH/KOH) will hydrolyze the ethyl ester, potentially altering the waste profile and generating heat.
-
Sulfur Content Flag: Mark the waste container clearly as "Contains Sulfur" .[2] This is critical for the disposal facility to route the waste to an incinerator equipped with scrubbers to capture sulfur dioxide (SO₂) emissions.
Part 2: Step-by-Step Disposal Procedures
Workflow A: Solid Waste (Pure Substance)
Applicable for: Expired reagents, recrystallization residues, or spill cleanup solids.[2][4]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk.[2]
-
Transfer: Transfer the solid using a chemically resistant spatula.[2] Avoid generating dust.[2][8][11][12]
-
Labeling: Affix a hazardous waste tag immediately.[2]
-
Secondary Containment: Place the sealed jar into a clear secondary bag or bin to prevent contamination of the waste storage area.
Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: Solutions in DCM, Ethyl Acetate, or Methanol.[2][4]
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put halogenated solvents like DCM into a "Non-Halogenated" drum unless your facility combines them).[4]
-
Bulking:
-
Concentration Note: If the concentration is >5%, note "High Sulfur Content" on the log sheet to aid the incineration plant.
Part 3: Spill Contingency Plan (Immediate Action)
Scenario: A 5g vial of solid Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate shatters on the benchtop.
-
Evacuate & Ventilate: Clear the immediate area.[2] Ensure the fume hood is active.[2]
-
PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If dust is visible, use an N95 respirator.[4]
-
Containment: Cover the powder gently with paper towels dampened with isopropyl alcohol (IPA) . This prevents dust dispersion (wet method).[2]
-
Collection: Scoop the damp material into a disposable waste jar.
-
Surface Decontamination: Wipe the surface with a mild detergent solution, followed by water.[2][4]
-
Disposal: Treat all cleanup materials (towels, gloves) as solid hazardous waste (Workflow A).
Part 4: Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for disposing of isothiazolidine derivatives, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.
Figure 1: Decision tree for the segregation and disposal of sulfur-containing organic esters.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations.[2] EPA.gov.[2] [Link][2][4]
-
PubChem. (2024).[2] Compound Summary: Isothiazolidine 1,1-dioxide derivatives. National Library of Medicine.[2] [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[2] [Link][2][4]
Sources
- 1. Ethyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide | C10H9NO4S | CID 67856152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. nems.nih.gov [nems.nih.gov]
- 4. ISOTHIAZOLINE 1,1-DIOXIDE | 5908-62-3 [m.chemicalbook.com]
- 5. media.adeo.com [media.adeo.com]
- 6. Isothiazolin-3-one | C3H3NOS | CID 96917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. servicebest.com [servicebest.com]
- 8. fishersci.com [fishersci.com]
- 9. cpachem.com [cpachem.com]
- 10. ethz.ch [ethz.ch]
- 11. ProductCode: 470231 Product Name: [msdspds.castrol.com]
- 12. cpachem.com [cpachem.com]
Personal protective equipment for handling Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate
Operational Safety Guide: Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate
Executive Summary & Compound Profile
Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate is a cyclic sulfonamide (sultam) ester used primarily as a pharmacophore scaffold in medicinal chemistry (e.g., HCV protease inhibitors).[1][2] Unlike simple esters, the sultam ring imparts unique electronic properties and biological stability, necessitating specific handling protocols beyond standard organic intermediates.[1][2]
-
Physical State: Typically a white to off-white solid/powder.[1][2]
-
Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1][2]
-
Hidden Hazard: As a sulfonamide derivative, this compound carries a structural alert for sensitization (H317) .[1][2] Treat with precautions reserved for potential allergens.[1][2]
-
Proxy CAS for Safety Data: If a specific SDS for the ethyl ester is unavailable, utilize data for the parent acid (CAS 1146957-01-8 ) as the safety baseline [1].[1][2]
Risk Assessment Strategy: The "Why" Before the "What"
Effective safety is not about memorizing rules; it is about understanding the chemical's behavior.[1][2]
-
The Lipophilicity Factor: The ethyl ester modification increases the compound's lipophilicity compared to the free acid.[1][2] This enhances skin permeation rates.[2] Standard latex gloves are insufficient; nitrile or laminate barriers are required.[2]
-
The Static Risk: Sultam powders are often crystalline and prone to static charge buildup.[1][2] When weighing, this can lead to "flying powder" and inadvertent aerosolization, posing an inhalation risk.[2]
-
Hydrolytic Instability: While sultams are stable, the ester linkage is susceptible to hydrolysis in humid conditions, potentially releasing acidic byproducts.[1][2]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to scale with your operation. Engineering controls (Fume Hoods) are the primary defense; PPE is the secondary barrier. [1][2]
| Protection Zone | Low Quantity (< 100 mg) | Scale-Up (> 100 mg - 10 g) | Rationale |
| Respiratory | Fume Hood (Sash @ 18") | Fume Hood + N95 (if outside hood) | Prevents inhalation of fine particulates during transfer.[1][2] |
| Ocular | Safety Glasses with Side Shields | Chemical Splash Goggles | Goggles required for larger quantities due to fine powder drift risk.[1][2] |
| Dermal (Hand) | Nitrile (Min 0.11mm thickness) | Double Gloving: Nitrile (inner) + Nitrile (outer) | The ester functionality increases solvent solubility; double gloving allows outer glove removal upon contamination without exposing skin.[1][2] |
| Dermal (Body) | Standard Cotton Lab Coat | Tyvek® Sleeves or Apron | Protects wrists/forearms (the most common exposure point) during flask manipulation.[1][2] |
PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting PPE based on the physical state and quantity of the material.
Figure 1: PPE Selection Logic based on physical state and operational scale.
Operational Handling Protocol
A. Weighing & Transfer (Critical Step)[2]
-
The Problem: Static electricity causes sultam powders to cling to spatulas and fly off balance pans.[1][2]
-
The Protocol:
-
Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure if available.[1][2]
-
The "Paper Boat" Method: Do not weigh directly into a flask. Weigh onto weighing paper or a plastic boat.[2] This allows you to funnel the powder deep into the reaction vessel neck, avoiding the ground glass joint (where friction can grind the chemical).[1]
-
Solvent Dampening: If possible, pre-weigh the solvent in the reaction flask, then add the solid.[1][2] The vapor suppresses dust.[1][2]
-
B. Reaction Monitoring[1][2]
-
TLC/LCMS: When taking aliquots, assume the syringe needle is contaminated.[1][2] Wipe the needle with a solvent-soaked Kimwipe inside the hood before disposal to prevent "drip trails" on the bench.[2]
C. Spill Response[2][3]
-
Solid Spill: Do NOT sweep (creates dust).[1][2] Cover with a wet paper towel (solvent or water) to dampen, then wipe up.[2]
-
Decontamination: Clean surface with 10% soap/water solution, followed by Isopropanol.[1][2]
Workflow & Safety Check
Figure 2: Operational workflow from storage to disposal, emphasizing the visual integrity check.
Disposal & Deactivation
-
Chemical Compatibility: This compound contains Nitrogen and Sulfur.[1][2] It is non-halogenated (unless the R-group varies, but the core is not).[1][2]
-
Waste Stream: Segregate into "Non-Halogenated Organic Solvent Waste".
-
Aqueous Waste: If the reaction is quenched with water, the aqueous layer may contain the hydrolyzed acid (1,1-dioxo-isothiazolidine-3-carboxylic acid).[1][2] Check pH. If acidic, neutralize to pH 7 before disposal into aqueous waste streams (subject to local EPA/EHS regulations).[2]
-
Empty Containers: Triple rinse with Acetone or Methanol before discarding glass.[1][2]
References
-
PubChem. (2023).[2][3] 1,1-Dioxo-isothiazolidine-3-carboxylic acid (CAS 1146957-01-8).[1][2][4] National Library of Medicine.[2] Available at: [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Laboratory Safety Guidance. United States Department of Labor.[2] Available at: [Link]
Sources
- 1. 1,1-Dioxo-1,2-thiazolidine-3-carboxylic acid | C4H7NO4S | CID 495758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Ethyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide | C10H9NO4S | CID 67856152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1-DIOXO-ISOTHIAZOLIDINE-3-CARBOXYLIC ACID | 1146957-01-8 [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
